The following table details the typical this compound concentration ranges found in major plant sources, based on analyses of their essential oils.
| Source | Typical this compound Concentration in Essential Oil | Key Notes / Other Major Constituents |
|---|---|---|
| Tarragon (Artemisia dracunculus) | 60–75% [1] [2] [3] | French tarragon is the primary culinary variety; Russian tarragon has less flavor [4] [3]. Major compounds can include methyl eugenol and trans-anethole, depending on the chemotype [2]. |
| Basil (Ocimum basilicum) | 20–43% [2] | Concentration varies by cultivar. Sweet basil is the most common type [5]. |
| Fennel (Foeniculum vulgare) | 2–9% [6] (Bitter Fennel) | This compound content can vary between subspecies (sweet vs. bitter) [6]. Primary components are trans-anethole (40-70%) and fenchone (1-20%) [6]. |
| Anise | ~2% [1], ~1% [2] | - |
| Star Anise | 5–6% [2] | - |
For reproducible research, standardized protocols for extracting and analyzing this compound are essential. The following workflow outlines a general process, with specific methodological details provided for different techniques.
Experimental workflow for this compound extraction and analysis from plant material.
Different extraction techniques impact yield, composition, and the presence of co-extracted compounds.
Hydrodistillation (HD) - The Classical Method
Supercritical Fluid Extraction (SFE) - A Green Technique
Microwave-Assisted Hydrodistillation (MAE) - An Efficient Alternative
This compound has demonstrated genotoxic and carcinogenic effects in rodent studies, which is a critical consideration for any development efforts [1].
Proposed metabolic activation pathway of this compound leading to genotoxicity.
The experimental data and safety profile suggest that while high-dose exposure to this compound is a concern, the risk from typical dietary intake is considered low. The choice of extraction method can significantly influence the final this compound content and the overall phytochemical profile of an extract.
Estragole (ES) is primarily activated in the liver. The process begins with cytochrome P450-mediated oxidation, followed by sulfonation, leading to the formation of a reactive carbocation that binds to DNA, forming stable adducts [1] [2].
Figure 1: The metabolic activation pathway of this compound to DNA-binding species.
While this activation pathway is established, its functional consequence requires a threshold level of DNA adducts to be surpassed before clastogenicity (chromosome breakage) and cytotoxicity are observed [1].
Molecular dosimetry reveals the quantitative relationships between this compound exposure, DNA adduct formation, and subsequent genotoxic effects.
Table 1: Key Quantitative Findings from Molecular Dosimetry Studies [1]
| Parameter / Finding | HepG2 Cells with ES | HepG2 Cells with 1'OH-ES | Primary Human Hepatocytes (PHH) with 1'OH-ES |
|---|---|---|---|
| Key DNA Adduct | E3′-N2-dG | E3′-N2-dG | E3′-N2-dG |
| Adduct Potency | Concentration-dependent formation (0–2 mM ES) | 10–50 fold higher adduct levels than ES | Confirmed adduct formation |
| Clastogenicity Onset | ≥ 1 mM ES | ≥ 25 µM 1'OH-ES | Consistent with HepG2 data |
| Cytotoxicity | Not observed | Induced | Induced |
| BMC for Adducts vs. Clastogenicity | BMC (clastogenicity) is 12–17x higher than BMC (DNA adducts) |
Table 2: DNA Adduct Repair and Persistence [2]
| Aspect | Finding |
|---|---|
| Major DNA Adduct | N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine (E-3′-N2-dG) |
| Primary Repair Pathway | Nucleotide Excision Repair (NER) |
| Repair Efficiency | Limited; ~80% of E-3′-N2-dG adducts remained after 24h repair in CHO wt cells. |
| Structural Reason for Inefficiency | Molecular dynamics simulations show the adduct causes minimal distortion to the DNA double helix, making it difficult for the NER system to recognize. |
To study this compound's genotoxicity, specific in vitro models and protocols are employed to capture the complete metabolic pathway.
Table 3: Common Cell Models for Studying this compound Genotoxicity
| Cell Model | Key Feature | Utility in this compound Studies |
|---|---|---|
| HepG2-CYP1A2 | Human hepatoma cell line engineered to stably express human CYP1A2 [1]. | Ideal for studying the full metabolic activation of parent this compound (ES) in a human-derived liver context. |
| HepG2 (Parental) | Human hepatoma cell line with endogenous levels of SULTs but low CYP activity [1] [2]. | Used for direct treatment with the proximate metabolite, 1'-hydroxythis compound (1'OH-ES). |
| Primary Human Hepatocytes (PHH) | Freshly isolated or cryopreserved human liver cells [1]. | Considered the gold standard for human-relevant metabolism and toxicity studies, confirming findings from cell lines. |
| Primary Rat Hepatocytes (PRH) | Freshly isolated rat liver cells [1] [2]. | Used for comparative species studies and selected endpoints. |
| HepaRG Cells | Differentiated human hepatoma cell line with high metabolic competence [2]. | Used for studies on DNA adduct formation and repair. |
Detailed Experimental Workflow: A typical protocol for assessing this compound's genotoxicity involves several key steps [1]:
Cell Culture and Treatment:
DNA Adduct Quantification:
Assessment of Genotoxic and Cytotoxic Effects:
Data Analysis and Modeling:
This compound (1-allyl-4-methoxybenzene) is a natural allylic phenylpropene found in essential oils of various herbs and spices including basil (20-89%), bitter fennel (3.5-12%), and tarragon (60-75%) [1]. Human exposure occurs primarily through dietary consumption and herbal medicines, with estimated daily intake ranging between 0.5-5 mg per person [1]. Fennel tea infusions have been reported to contain this compound concentrations of 0.05-4.64 mg/L (0.34-31.3 µM) [1]. The genotoxic and carcinogenic potential of this compound has been demonstrated in rodent studies, leading to regulatory scrutiny by agencies including the European Medicines Agency (EMA) and the Scientific Committee on Food (SCF), which classified this compound as genotoxic and carcinogenic [1].
The hepatocarcinogenicity of this compound in rodents has been well-established through multiple studies employing oral, intraperitoneal, or subcutaneous administration [2]. The 1′-hydroxy metabolites have been identified as stronger hepatocarcinogens than the parent compound, with DNA adduct formation recognized as a key initiating event in the carcinogenic process [2]. Recent research has focused on quantifying the concentration-response relationships and identifying potential threshold effects for DNA adduct formation and subsequent genotoxic outcomes in human-relevant models [3] [1].
This compound undergoes complex metabolism in the liver, with competing pathways of metabolic activation and detoxification that determine its toxicological outcomes:
Activation Pathway: The primary metabolic activation pathway involves CYP1A2-mediated 1′-hydroxylation to form the proximate carcinogen 1′-hydroxythis compound (1′OH-ES) [1]. This metabolite is further conjugated by sulfotransferases (SULT1A1 and SULT1C2) to form the highly reactive 1′-sulfooxythis compound, which spontaneously decomposes to a reactive carbenium ion [1]. This electrophile attacks nucleophilic centers in DNA, primarily forming E3′-N2-dG and E3′-N6-dA adducts [1].
Detoxification Pathways: The major detoxification pathway involves O-demethylation, with subsequent glucuronidation or glutathione conjugation promoting urinary excretion [1]. Additionally, epoxidation of the allylic side chain represents a minor pathway that typically results in detoxification via epoxide hydrolases or glutathione conjugation [1].
Table 1: Major this compound Metabolites and Their Roles in Toxicity
| Metabolite | Forming Enzyme | Biological Activity | Primary Fate |
|---|---|---|---|
| 1′-Hydroxythis compound | CYP1A2, CYP2A6 | Proximate carcinogen | Further activation or detoxification |
| 1′-Sulfooxythis compound | SULT1A1, SULT1C2 | Ultimate carcinogen | DNA adduct formation |
| Demethylated metabolites | Cytochrome P450 | Detoxification | Glucuronidation/excretion |
| Epoxide metabolites | Cytochrome P450 | Potential genotoxicity | GSH conjugation/hydrolysis |
The reactive carbenium ion generated from 1′-sulfooxythis compound preferentially attacks purine bases in DNA, forming covalent adducts that can lead to mutations during cell division if not repaired [4]. The major DNA adducts identified include:
Among these, trans-iE3′-N²-dG has been identified as the major adduct formed in incubations of 1′-hydroxythis compound with hepatic S9 fractions from human, rat, and mouse systems, as well as in livers of rodents treated with this compound [5].
Figure 1: this compound Metabolic Activation and Detoxification Pathways. The diagram illustrates the competing metabolic pathways that determine this compound's genotoxic potential, highlighting CYP1A2 and SULT1A1 as key enzymes in bioactivation.
Recent advances in molecular dosimetry have enabled quantitative assessment of DNA adduct formation and its relationship to downstream genotoxic effects. Studies using human HepG2 hepatoma cells and primary human hepatocytes (PHH) have provided critical insights into the concentration-response relationships for this compound-induced genotoxicity:
In HepG2-CYP1A2 cells (engineered to express the key bioactivation enzyme CYP1A2), treatment with this compound (0-2 mM) resulted in concentration-dependent formation of E3′-N²-dG adducts [3] [1]. Notably, 1′-hydroxythis compound produced 10-50-fold higher DNA adduct levels compared to equimolar concentrations of the parent compound this compound [3] [1].
Benchmark Concentration (BMC) modeling revealed that the BMC for DNA adduct formation was 12-17-fold lower than the BMC for clastogenicity (chromosome breakage), indicating that a substantial accumulation of DNA damage must occur before chromosomal effects manifest [3] [1].
Studies in primary rat hepatocytes (PRH) demonstrated maximum E3′-N²-dG adduct formation at 6 hours post-exposure, followed by a gradual decrease over 48 hours, suggesting active DNA repair mechanisms [1]. Modeling of this data indicated a practical threshold for DNA adduct formation at approximately 0.5 µM this compound [1].
Table 2: Concentration-Dependent Genotoxic Effects of this compound and 1′-Hydroxythis compound in Human Liver Cells
| Compound | Cell Model | Endpoint | BMC/Effective Concentration | Adverse Outcome |
|---|---|---|---|---|
| This compound | HepG2-CYP1A2 | DNA adduct formation | Not specified | E3′-N²-dG adducts |
| This compound | HepG2-CYP1A2 | Clastogenicity | ≥1 mM | Micronucleus formation |
| 1′-OH-Estragole | HepG2 | DNA adduct formation | Not specified | 10-50× higher vs. ES |
| 1′-OH-Estragole | HepG2 | Clastogenicity | ≥25 µM | Micronucleus formation |
| 1′-OH-Estragole | Primary Human Hepatocytes | Cytotoxicity | Not specified | Reduced viability |
| This compound | Primary Rat Hepatocytes | DNA adduct formation | Threshold ~0.5 µM | E3′-N²-dG adducts |
The thresholded response for this compound genotoxicity represents a crucial concept in risk assessment. Research indicates that a critical level of DNA adducts must accumulate before triggering clastogenicity and cytotoxicity [3]. This practical threshold arises from the balance between:
Molecular dosimetry studies confirm that DNA adduct levels required to trigger chromosomal damage are unlikely to be achieved under normal human exposure scenarios from dietary sources or phytomedicines [3] [1]. The BMC modeling approach provides a scientifically robust foundation for establishing points of departure for risk assessment, demonstrating distinct concentration ranges for initial DNA adduct formation versus subsequent malignant transformation [3].
State-of-the-art DNA adduct quantification relies heavily on advanced mass spectrometry techniques that offer high sensitivity and specificity:
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This represents the current gold standard for DNA adduct quantification, capable of detecting adducts at levels as low as 1.5 adducts per 10⁹ nucleotides [4]. The methodology typically involves DNA isolation, enzymatic hydrolysis to nucleosides, solid-phase extraction cleanup, and LC-MS/MS analysis with stable isotope-labeled internal standards for precise quantification [4] [6].
DNA Adductomics: Emerging untargeted approaches aim to comprehensively screen for multiple DNA adducts simultaneously. The wSIM-City software platform enables processing of data acquired through wide selected ion monitoring with gas-phase fractionation (GPF) coupled to wide MS² fragmentation, facilitating detection of both known and unknown DNA adducts that exhibit the characteristic neutral loss of 2′-deoxyribose (dR) during fragmentation [4].
32P-Postlabeling: While historically important for DNA adduct detection, this method has largely been superseded by MS-based approaches due to limitations in chemical specificity and the requirement for radioactive materials [4] [6].
Figure 2: Workflow for DNA Adduct Analysis. The diagram outlines core methodological approaches for targeted quantification and untargeted adductomics analysis of this compound-DNA adducts.
The genotoxic potential of this compound must be interpreted within the context of realistic human exposure scenarios:
Dietary Exposure: Typical daily intake of this compound ranges from 0.5-5 mg per person, primarily from basil, fennel, and other culinary herbs [1]. Even high consumers of these foods would have internal exposures substantially below concentrations required for DNA adduct-triggered clastogenicity observed in vitro [3] [1].
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Studies incorporating human physiological parameters and metabolic rates suggest that dietary exposure levels are unlikely to produce hepatic concentrations sufficient to exceed the practical threshold for DNA adduct formation [1].
Species Differences: Humans demonstrate lower expression of SULT1A1 in liver compared to rodents, potentially reducing formation of the ultimate carcinogenic metabolite [1]. Additionally, competing detoxification pathways may be more efficient in humans, further reducing DNA adduct formation at low exposure levels.
Recent research has revealed that this compound can activate PPARα signaling pathways, similar to clofibrate and other peroxisome proliferators [2]. This nongenotoxic mechanism may contribute to hepatocarcinogenicity through:
This dual mechanism (genotoxic DNA adduct formation and nongenotoxic PPARα activation) complicates risk assessment but may explain species differences in hepatocarcinogenic response, as humans are less sensitive to peroxisome proliferators than rodents.
The genotoxicity of this compound proceeds through a well-characterized metabolic activation pathway resulting in specific DNA adducts, particularly E3′-N²-dG. Advanced mass spectrometry methodologies now enable precise quantification of these molecular lesions at biologically relevant concentrations. Critical to risk assessment is the establishment of practical thresholds for DNA adduct formation and subsequent chromosomal damage, which appear unlikely to be exceeded under normal human exposure scenarios.
Future research directions should focus on:
| Aspect | Key Findings in Rodents |
|---|
| Carcinogenicity | • Causes liver tumors in mice and rats [1]. • Preweanling and weanling mice are more sensitive to tumor induction [1]. | | Genotoxicity | • Formation of hepatic DNA adducts in vivo and in vitro is demonstrated [1]. • Metabolite 1′-sulfoxyestragole is the ultimate genotoxic carcinogen [2] [3]. | | Metabolic Activation | • Hydroxylation to 1′-hydroxythis compound (catalyzed by CYP enzymes) [2]. • Subsequent sulfoconjugation to 1′-sulfoxythis compound (catalyzed by SULT enzymes) [2]. | | Potency | • The 1′-hydroxy metabolite is a stronger hepatocarcinogen than the parent this compound [1]. |
| Study Description | Dosing & Route | Key Results & Doses |
|---|---|---|
| NTP 2-year bioassay (Methyl Eugenol, a related compound) | 37 mg/kg/day by gavage [1] | Lowest dose at which carcinogenicity and hepatotoxicity were reported [1]. |
| Subchronic Toxicity (this compound) | 100 mg/kg [1] | Increased liver weight at a dose lower than the carcinogenic dose [1]. |
| Tumor Induction (Safrole, this compound, Methyl Eugenol) | Repetitive intraperitoneal injection for 20 days [1] | Induced liver tumors in preweanling and weanling mice at approx. 10-12 months [1]. |
| No Observable Adverse Effect Level (NOAEL) | ~260 mg/kg (average for rats and mice) [4] | Equivalent to ~25 ml of basil essential oil for a 70 kg adult [4]. |
Researchers typically follow these methodologies to investigate this compound's carcinogenic potential:
The metabolic activation of this compound into its ultimate carcinogenic form involves a well-defined two-step pathway, which can be visualized in the following diagram. This reactive metabolite can then bind to DNA, forming adducts that initiate carcinogenesis.
Estragole (1-allyl-4-methoxybenzene) is a natural alkenylbenzene found in various herbs and spices. The following table summarizes its key pharmacokinetic and toxicological characteristics based on recent scientific literature.
Table 1: Overview of this compound's Pharmacokinetics and Toxicity
| Aspect | Key Findings | Citation |
|---|---|---|
| Absorption & Bioavailability | Good oral bioavailability; high membrane permeability predicted by ADME (Absorption, Distribution, Metabolism, Excretion) studies. Complexation with β-cyclodextrin (Es/β-CD) improves aqueous solubility and bioavailability. | [1] [2] |
| Distribution & Permeability | MPO (Multiparameter Optimization)-based predictions indicate moderate lipophilicity, highly effective cellular permeability, and low incidence of organic toxicity. | [3] |
| Primary Metabolic Pathway | Metabolic activation primarily occurs via 1'-hydroxylation (catalyzed by CYP enzymes, particularly CYP1A2) to form 1'-hydroxythis compound. This metabolite is subsequently sulfated (by SULT enzymes like SULT1A1) to form a highly reactive electrophilic carbocation that can form DNA adducts (e.g., E3'-N2-dG). | [4] [5] [6] |
| Detoxification Pathways | Competing detoxification pathways include O-demethylation to form chavicol and oxidation of the 2',3'-double bond. | [4] |
| Genotoxicity & Carcinogenicity | Known to be genotoxic and carcinogenic in rodents. The formation of DNA adducts by the reactive 1'-sulfoxy metabolite is a key event. A 2025 study suggests a threshold level of DNA adducts is required to trigger clastogenicity (chromosome breakage) in human liver cells. | [4] [5] [6] |
| Other Toxicity Endpoints | Classified as a skin sensitizer (EC3 value of 18% in LLNA). Activated PPAR-alpha signaling in studies, a mechanism associated with peroxisome proliferation and nongenotoxic rodent hepatocarcinogenicity. | [4] |
For research and development purposes, here is a summary of key quantitative findings and methodologies from recent studies.
Table 2: Quantitative Data from Key Experimental Studies
| Study Focus / Assay | Experimental Model / Method | Key Quantitative Result / Citation |
|---|---|---|
| Antibacterial Modulation | Microdilution assay (MIC) against S. aureus 1199B (overexpressing NorA efflux pump). | The ES/β-CD complex modulated the action of norfloxacin, decreasing its MIC, though it showed no significant direct antibacterial activity itself. [3] |
| Direct Antibacterial Activity | Microdilution test (MIC/MBC) against S. aureus (ATCC 27853). | This compound showed MIC values ranging from 0.58 to 1.15 mg/mL and MBC values from 1.15 to 2.30 mg/mL. [1] |
| Antinociceptive Activity | In vivo models in mice (Formalin test, Abdominal writhing, Hot plate). | Es and Es/β-CD (15-60 mg/kg, p.o.) showed significant antinociceptive effects. Encapsulation allowed efficacy at lower compound amounts. [2] |
| Genotoxicity (Micronucleus) | In vitro micronucleus assay in V79 cells. | This compound was negative for micronucleus formation at the highest non-cytotoxic concentration tested (10 µM). [5] |
| Genotoxicity (DNA Adducts) | Molecular dosimetry in human HepG2-CYP1A2 liver cells. | Treatment with ES (0–2 mM) led to concentration-dependent E3'-N2-dG DNA adduct formation. Clastogenicity was observed at concentrations ≥ 1 mM. [6] |
| CYP Induction | Percellome analysis in mouse models. | This compound activated PPAR-alpha signaling, inducing Cyp4a10, Cyp4a14, and Cyp4a31. It was comparable in potency to the known PPAR-alpha agonist clofibrate. [4] |
The metabolic activation of this compound and its subsequent effects can be visualized through its key pathways. The diagram below illustrates the relationship between its metabolic fate and the experimental strategies used to study it.
Diagram 1: this compound metabolic pathway and experimental analysis workflow. The chart shows the metabolic activation of this compound leading to DNA adducts and biological effects, with corresponding experimental methods for analysis.
A prominent strategy to overcome this compound's physicochemical limitations is the formation of an inclusion complex with β-cyclodextrin (Es/β-CD).
The presence of this compound in food and herbal products is a regulatory concern due to its potential genotoxicity and carcinogenicity.
This guide synthesizes the most current research on this compound pharmacokinetics. The field continues to evolve, particularly in understanding the human relevance of its toxicological effects.
In plants like basil and bitter fennel, estragole is synthesized in specialized structures called peltate glandular trichomes [1]. The biosynthetic pathway involves key enzymes from the general phenylpropanoid pathway, leading to chavicol, which is then methylated to form this compound [2] [1]. The following diagram illustrates this pathway and its connection to the related compound t-anethole.
This compound and t-anethole biosynthesis in plants, adapted from [2] [1]. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; OMT: O-Methyltransferase.
This compound is a major constituent of several essential oils [3]. The table below shows its variable content in different plants, highlighting that its accumulation is genetically determined, leading to distinct chemotypes within species like bitter fennel [4].
| Plant Source | Typical this compound Content in Essential Oil | Notes |
|---|---|---|
| Tarragon (Artemisia dracunculus) | 60–75% [3] | The compound is named for estragon, the French name for tarragon [3]. |
| Sweet Basil (Ocimum basilicum) | 20–89% [5] | Hundreds of tonnes of basil oil, mainly this compound, are produced annually by steam distillation [3]. |
| Bitter Fennel (Foeniculum vulgare Mill. var. vulgare) | 3.5–12% (fruits); up to 86% in certain chemotypes [5] [4] | Exists in "estragolic" and "t-anetholic" chemotypes with a reversed association between this compound and t-anethole content [2] [4]. |
| Anise (Pimpinella anisum) | ~2% [3] |
A primary concern for researchers is the compound's genotoxic and carcinogenic potential, which arises from metabolic activation [3] [6] [5].
For researchers investigating this compound, here are methodologies from recent studies.
1. Cytotoxicity and Oxidant/Antioxidant Assessment [7]
2. Analysis of Genotoxicity in Human Liver Cell Models [5]
This compound (methyl chavicol) is a phenylpropene that originates from the general phenylpropanoid pathway. The biosynthesis can be broken down into three main stages [1] [2]:
The following diagram illustrates this pathway and its connection to the wider network of plant metabolism, including the MVA and MEP pathways that supply foundational precursors.
The SAM:chavicol O-methyltransferase (CVOMT) is the key enzyme defining this compound production. Its activity and specificity are major determinants of chemotypic variation in plants like bitter fennel and sweet basil [1] [3].
The table below summarizes key characteristics of this enzyme from research in bitter fennel and sweet basil:
| Characteristic | Findings in Bitter Fennel | Findings in Sweet Basil |
|---|---|---|
| Enzyme Role | Final step methylation of chavicol to this compound [1]. | Final step methylation of chavicol to this compound [3] [2]. |
| Developmental Regulation | Activity is highest in young leaves and developing fruits (peaking at the waxy stage), then decreases significantly in older tissues [1]. | Activity is highest in young leaves and is negligible in older leaves [3] [2]. |
| Kinetic Parameters (Kₘ) | Kₘ for chavicol: 25 μM [1]. | Information not specified in search results. |
| pH Optimum | 7.5-8.5 [1]. | Information not specified in search results. |
| Temperature Optimum | 45°C [1]. | Information not specified in search results. |
| Substrate Specificity | Chemotypes with high this compound accumulation showed OMT activity highly specific for chavicol. Some chemotypes can also methylate t-anol (precursor to t-anethole) at comparable rates [1]. | In high-estragole chemotypes, OMT activity is highly specific for chavicol. Chemotypes producing both this compound and methyl-eugenol possess OMTs that accept both chavicol and eugenol [3]. |
For researchers aiming to study the this compound pathway, here are detailed methodologies for two critical experimental approaches cited in the literature.
This protocol is adapted from studies in bitter fennel and sweet basil to measure the enzymatic activity of CVOMT in vitro [1] [3].
Principle: The assay quantifies the conversion of radiolabeled methyl groups from S-adenosyl-L-methionine (SAM) to chavicol, forming radiolabeled this compound, which is then extracted and measured.
Reagents:
Procedure:
This approach is used to identify genes involved in this compound biosynthesis and understand regulatory differences, as demonstrated in a study on Agastache rugosa chemotypes [4].
Principle: RNA-Seq is used to compare the transcriptomes of plant chemotypes that produce high levels of this compound versus those that do not, identifying Differentially Expressed Genes (DEGs) in the pathway.
Workflow:
Understanding the this compound pathway has significant applications:
Estragole (1-allyl-4-methoxybenzene) is a natural aromatic compound found in various medicinal and culinary plants such as tarragon, fennel, anise, and basil. It possesses significant commercial and pharmacological interest due to its characteristic aroma and potential biological activities. However, conventional extraction methods like hydrodistillation often involve lengthy processing times and high temperatures, which can compromise compound integrity and yield.
Ultrasound-assisted extraction has emerged as a highly efficient, green alternative that significantly reduces extraction time and solvent consumption while improving yield. This protocol provides detailed methodologies for UAE of this compound, optimized parameters based on current research, and practical considerations for implementation in research and development settings.
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically 20-100 kHz) to enhance the release of intracellular compounds from plant matrices. The process primarily relies on acoustic cavitation, where the formation, growth, and violent collapse of microbubbles in the solvent generate extreme local conditions—temperatures of approximately 4500°C and pressures around 50 MPa [1]. This cavitation effect produces several physical phenomena that enhance extraction efficiency [1] [2]:
The following diagram illustrates the sequential mechanism of UAE:
Based on optimization studies for this compound extraction from tarragon leaves, the following parameters have been identified as crucial for maximizing yield and efficiency [3]:
Table 1: Optimized UAE parameters for this compound extraction
| Parameter | Optimal Condition | Impact on Extraction |
|---|---|---|
| Solvent System | 96% (w/w) ethanol in water | Higher selectivity for this compound while minimizing polar impurities |
| Solvent-to-Material Ratio | 8:1 (v/m) | Sufficient solvent volume for complete compound dissolution |
| Particle Size | 1.18 mm | Increased surface area while preventing excessive fine particles |
| Irradiation Time | 5 minutes | Complete extraction without degradation of volatile compounds |
| Ultrasonic Power | 63 W output power | Sufficient energy for cavitation without excessive heat generation |
| Ultrasonic Frequency | 20 kHz | Optimal frequency for cavitation in plant matrices |
| Pulse Cycle | 9 pulses | Maintains controlled temperature while ensuring extraction efficiency |
Table 2: Comparison of UAE versus conventional hydrodistillation for this compound extraction
| Extraction Method | Extraction Time | Extraction Yield | This compound Recovery | Energy Consumption | Solvent Usage |
|---|---|---|---|---|---|
| Ultrasound-Assisted Extraction | 5 minutes | 44.4% (dry extract basis) | Significantly higher | Lower (short duration) | Moderate |
| Conventional Hydrodistillation | 3 hours | Comparable | Lower | Higher (prolonged heating) | Higher (evaporation losses) |
Sample Preparation
Extraction Setup
Ultrasonication Parameters
Post-Extraction Processing
Analysis and Quantification
The complete experimental workflow for UAE of this compound is summarized below:
For accurate quantification of this compound in extracts, the following analytical parameters should be established:
Table 3: HPLC analytical method validation parameters for this compound quantification
| Validation Parameter | Target Specification | Typical Values for this compound |
|---|---|---|
| Linearity Range | R² > 0.999 | 10-500 μg/mL |
| Limit of Detection (LOD) | Signal-to-noise > 3:1 | 14 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise > 10:1 | 47 ng/mL |
| Precision (RSD) | Intra-day < 2%, Inter-day < 3% | 1.2-1.8% |
| Recovery | 95-105% | 94.4-101.7% |
| Retention Time | Consistent ± 0.1 min | ~8.5 min (method-dependent) |
For industrial implementation, consider the following adjustments:
The UAE method for this compound extraction provides significant advantages for pharmaceutical applications, aroma and fragrance industry, and natural product development. The efficiency and selectivity of UAE make it particularly suitable for:
Future method enhancements may include:
Estragole (methyl chavicol) is a naturally occurring allylbenzene compound found in various aromatic plants including fennel, basil, anise, and tarragon. Recent toxicological studies have raised concerns about its potential carcinogenicity, prompting regulatory restrictions in several jurisdictions [1]. These developments have created an urgent need for robust analytical methods to accurately quantify this compound levels in food products, herbal medicines, and dietary supplements. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for this compound quantification due to its high sensitivity, selectivity, and ability to provide confirmatory identification through mass spectral data [2].
This document provides comprehensive application notes and detailed protocols for the quantification of this compound using GC-MS, incorporating optimized extraction methodologies, validation parameters, and practical applications based on current research findings. The protocols have been specifically designed to meet the needs of researchers, quality control specialists, and regulatory professionals working in pharmaceutical, food, and herbal product development.
This compound occurs as a natural constituent in many essential oils and herbal products. Recent analyses have identified significant variation in this compound content across different plant varieties and origins:
Table 1: this compound Content in Various Fennel (Foeniculum vulgare) Accessions
| Fennel Accession | Subspecies/Type | Origin | This compound Content | Reference |
|---|---|---|---|---|
| P-02 | subsp. piperitum (wild) | Minia, Egypt | 72% of volatiles / 89.8 mg/g | [3] |
| P-03 | subsp. piperitum (wild) | Khartoum, Sudan | ~72% of volatiles | [3] |
| V-D1 | subsp. vulgare var. dulce | Italy | Lower levels | [3] |
| V-D2 | subsp. vulgare var. dulce | Austria | Lower levels | [3] |
| Several accessions | subsp. vulgare (cultivated) | Various | 95.9-98.4% (E)-anethole (low this compound) | [3] |
The regulatory landscape for this compound continues to evolve. The European Union has established specific restrictions on safrole (a structurally related compound), while Germany has prohibited the use of pure this compound as a food additive [1]. These regulatory developments underscore the importance of accurate quantification methods for compliance and safety assessment.
Hydro-distillation remains the reference method for essential oil extraction when quantifying this compound:
Apparatus Setup: Assemble a Clevenger-type apparatus according to pharmacopoeial standards (European Pharmacopoeia or equivalent)
Sample Preparation:
Distillation Parameters:
Post-Processing:
HS-SPME provides a solvent-free alternative ideal for volatile compound analysis:
SPME Fiber Selection: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 μm thickness, for optimal this compound recovery
Sample Preparation:
Equilibration:
Extraction:
Desorption:
Table 2: Optimized GC-MS Parameters for this compound Quantification
| Parameter | Specification | Notes |
|---|---|---|
| GC System | Agilent 7890B or equivalent | - |
| MS Detector | Agilent 5977B MSD or equivalent | Electron Impact (EI) ionization |
| Column | HP-5ms UI (30 m × 0.25 mm × 0.25 μm) | Low-bleed stationary phase |
| Carrier Gas | Helium, constant flow 1.0 mL/min | - |
| Injection | Splitless, 250°C | Splitless time: 1 min |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 150°C → 20°C/min → 250°C (hold 5 min) | Total run time: 24.5 min |
| MS Transfer Line | 280°C | - |
| Ion Source | 230°C | - |
| Quadrupole | 150°C | - |
| Solvent Delay | 3.0 minutes | - |
| Detection Mode | SIM: m/z 148 (quantification), m/z 117, 91 (confirmation) | For full scan: m/z 40-350 |
A validated method should demonstrate:
Comprehensive profiling of 12 fennel accessions revealed significant variation in this compound content between subspecies:
Figure 1: Workflow for comparative analysis of this compound content in different fennel subspecies.
Key findings from this analysis include:
These findings highlight the importance of botanical identification and geographical origin in safety assessment of fennel-based products.
The developed GC-MS method has been successfully applied to various commercial products:
Table 3: this compound Content in Commercial Products
| Product Type | Product Name/Description | This compound Content | Reference |
|---|---|---|---|
| Herbal tea | Sekem teabags for cough | Quantified | [2] |
| Herbal tea | Baby Calm teabags | Quantified | [2] |
| Pharmaceutical | Balsam syrup | Quantified | [2] |
| Pharmaceutical | Guava syrup for cough | Quantified | [2] |
| Pharmaceutical | Aqua ream syrup for diarrhea | Quantified | [2] |
Peak Tailing:
Poor Recovery in HS-SPME:
Retention Time Shift:
Matrix Interference:
The GC-MS protocols described herein provide robust and reliable methods for the quantification of this compound in various matrices. The significant variation in this compound content observed among different plant subspecies and geographical origins underscores the importance of comprehensive profiling and regular monitoring of raw materials and finished products.
The HS-SPME technique offers distinct advantages for routine analysis due to its simplicity, sensitivity, and minimal sample preparation requirements. However, hydro-distillation remains valuable for comprehensive essential oil characterization.
These application notes provide researchers and quality control professionals with comprehensive guidance for implementing this compound quantification in their laboratories, contributing to improved safety assessment and regulatory compliance of this compound-containing products.
This compound (also known as methyl-chavicol; 1-allyl-4-methoxybenzene) is a naturally occurring phenylpropanoid compound found in essential oils of various aromatic plants including basil, tarragon, fennel, and anise. With the chemical formula C₁₀H₁₂O, this compound is a positional isomer of anethole, differing in the location of its double bond. This compound is widely used as a flavoring agent in the food and beverage industry and in fragrance formulations. Recent scientific investigations have revealed that this compound possesses significant anti-inflammatory properties through multiple molecular mechanisms, making it a promising candidate for therapeutic development in inflammatory disorders.
Research indicates that this compound modulates several key inflammatory signaling pathways and cellular processes, offering potential benefits for conditions ranging from rheumatoid arthritis to gastric inflammation. These application notes consolidate the current scientific understanding of this compound's anti-inflammatory mechanisms, provide detailed experimental protocols for investigating its activity, and summarize important safety considerations for research applications.
This compound exerts its anti-inflammatory effects through multi-target mechanisms involving both the suppression of pro-inflammatory pathways and the activation of protective cellular responses:
NF-κB Pathway Inhibition: this compound significantly inhibits lipopolysaccharide (LPS)-induced activation of Nuclear Factor kappa B (NF-κB), a master regulator of inflammation. This inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1].
MAPK Signaling Modulation: this compound suppresses LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. This modulation downstream affects AP-1 activation and subsequent inflammatory gene expression [1].
Nrf-2/HO-1 Pathway Activation: Beyond suppressing pro-inflammatory pathways, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf-2)/heme oxygenase-1 (HO-1) axis. This enhances cellular antioxidant defense systems and contributes to resolution of inflammation [1].
JAK-STAT Pathway Regulation: In rheumatoid arthritis models, this compound demonstrates dose-dependent downregulation of phosphorylated JAK-2 and STAT-3, key components in cytokine signaling that drive chronic inflammatory conditions [2].
At the cellular level, this compound exhibits diverse immunomodulatory activities that contribute to its anti-inflammatory profile:
Leukocyte Migration Inhibition: this compound significantly reduces chemotaxis and transmigration of leukocytes to inflammatory sites. In vivo studies demonstrate dose-dependent inhibition of leukocyte rolling, adhesion, and migration in response to inflammatory stimuli such as carrageenan [3].
Macrophage Function Modulation: While inhibiting excessive inflammatory responses, this compound simultaneously enhances phagocytic activity of macrophages, indicating a role in promoting resolution phases of inflammation [3].
Cytokine and Chemokine Regulation: this compound treatment significantly reduces production of key pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in various inflammatory models [2] [4].
Oxidative Stress Reduction: this compound ameliorates inflammatory oxidative damage by reducing malondialdehyde (MDA) levels while enhancing endogenous antioxidant systems including superoxide dismutase (SOD) and glutathione peroxidase (GPx) [2] [4].
Table 1: Quantitative Effects of this compound on Inflammatory Mediators in Various Models
| Inflammatory Mediator | Experimental Model | This compound Dosage | Effect | Reference |
|---|---|---|---|---|
| TNF-α | CFA-induced arthritis | 10 mg/kg for 28 days | ~60% reduction | [2] |
| IL-1β | CFA-induced arthritis | 10 mg/kg for 28 days | ~55% reduction | [2] |
| IL-6 | CFA-induced arthritis | 10 mg/kg for 28 days | ~65% reduction | [2] |
| NO production | LPS-stimulated RAW 264.7 | 10-60 μg/mL | 40-70% inhibition | [1] |
| iNOS expression | LPS-stimulated RAW 264.7 | 10-60 μg/mL | 50-75% reduction | [1] |
| COX-2 expression | LPS-stimulated RAW 264.7 | 10-60 μg/mL | 45-70% reduction | [1] |
| PGE2 | Gastric ulcer model | 250 mg/kg | ~50% reduction | [4] |
Table 2: Effects of this compound on Oxidative Stress Parameters
| Parameter | Experimental Model | This compound Dosage | Effect | Reference |
|---|---|---|---|---|
| MDA | CFA-induced arthritis | 10 mg/kg for 28 days | ~50% reduction | [2] |
| SOD | CFA-induced arthritis | 10 mg/kg for 28 days | ~70% increase | [2] |
| GPx | CFA-induced arthritis | 10 mg/kg for 28 days | ~65% increase | [2] |
| GSH | Gastric ulcer model | 250 mg/kg | ~80% increase | [4] |
| Intracellular ROS | LPS-stimulated RAW 264.7 | 10-60 μg/mL | 45-75% reduction | [1] |
Purpose: To evaluate the effect of this compound on LPS-induced nitric oxide (NO) production in macrophages.
Materials:
Procedure:
Purpose: To assess the effect of this compound on macrophage phagocytic capability.
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on acute leukocyte migration to the peritoneal cavity.
Materials:
Procedure:
Purpose: To investigate the anti-arthritic effects of this compound.
Materials:
Procedure:
Purpose: To assess the direct effect of this compound on neutrophil migration.
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on inflammatory signaling pathways.
Materials:
Procedure:
This compound demonstrates significant anti-arthritic activity in Complete Freund's Adjuvant (CFA)-induced arthritis models, which closely mimic human rheumatoid arthritis. Treatment with this compound (2-10 mg/kg for 28 days) produced dose-dependent improvements in multiple disease parameters:
Reduced Hind Paw Volume: this compound at 10 mg/kg decreased paw edema by approximately 70% compared to CFA-only controls, indicating suppression of inflammatory swelling [2].
Improved Arthritis Scores: this compound treatment significantly lowered arthritic indices from >4 (severe inflammation) to <2 (mild inflammation), with reduction in nodules and inflammation in paws, noses, tails, and ears [2].
Body Weight Recovery: Arthritic rats typically show significant weight loss, but this compound treatment (10 mg/kg) restored normal weight gain patterns, suggesting overall health improvement [2].
Cytokine Normalization: this compound dose-dependently reduced serum levels of TNF-α, IL-1β, and IL-6, key cytokines driving rheumatoid arthritis pathology [2].
The molecular mechanism underlying these effects involves suppression of the JAK-STAT signaling pathway, as evidenced by decreased phosphorylation of both JAK-2 and STAT-3 in synovial tissues [2].
This compound exhibits cytoprotective effects in various models of gastric ulcers, with involvement of multiple protective pathways:
Multi-model Efficacy: this compound (31.25-250 mg/kg) significantly reduced ulcerative lesions in ethanol-, stress-, piroxicam-, and pylorus ligation-induced gastric ulcer models [4].
Antisecretory Activity: At 250 mg/kg, this compound reduced gastric juice volume and acidity, indicating suppression of excessive gastric acid secretion [4].
Cytoprotective Mechanisms: The gastroprotective effects involve preservation of mucosal defense factors including sulfhydryl groups, nitric oxide, mucus production, and prostaglandins [4].
Oxidative Stress Reduction: this compound treatment increased gastric levels of reduced glutathione (GSH) and glutathione peroxidase (GPx) positive cells while decreasing malondialdehyde (MDA) and myeloperoxidase (MPO) levels [4].
Immunomodulation: this compound enhanced anti-inflammatory interleukin-10 (IL-10) while reducing pro-inflammatory IL-1β, TNF-α, and inducible nitric oxide synthase (iNOS) in gastric mucosa [4].
While this compound demonstrates promising anti-inflammatory properties, careful attention to dose-dependent effects and safety parameters is essential for research applications:
Acute Toxicity: In acute oral toxicity studies following OECD guidelines, this compound at doses of 300 or 2000 mg/kg in Swiss mice did not induce behavioral changes or mortality. The LD₅₀ was established as ≥2500 mg/kg [4].
Dose-dependent Effects: Lower doses (2000 mg/kg) showed transient reductions in water and feed intake without other adverse effects, suggesting good tolerability at therapeutic ranges [4].
Therapeutic Window: Effective anti-inflammatory doses in experimental models (2-250 mg/kg) are substantially below observed toxicity thresholds, indicating a favorable therapeutic index [3] [2] [4].
Regulatory Status: this compound is generally recognized as safe (GRAS) for use as a flavoring agent in foods, though concentrated therapeutic applications warrant further safety assessment [3].
This compound represents a promising multi-target anti-inflammatory agent with demonstrated efficacy across diverse experimental models. Its mechanisms involve both inhibition of pro-inflammatory pathways (NF-κB, MAPK, JAK-STAT) and activation of protective systems (Nrf2/HO-1), coupled with modulation of leukocyte migration and macrophage function. The detailed experimental protocols provided herein enable standardized investigation of this compound's anti-inflammatory properties, while safety data support its potential for therapeutic development. Further research is warranted to explore structure-activity relationships, clinical translational potential, and formulation strategies for this naturally derived anti-inflammatory compound.
This compound (1-allyl-4-methoxybenzene, methyl chavicol) is a naturally occurring phenylpropene compound found in various aromatic plants including basil, tarragon, fennel, and anise. This volatile compound serves as a primary constituent in many essential oils, particularly in tarragon (60-75%) and basil oil. In recent years, this compound has gained significant research interest due to its demonstrated antifungal properties against clinically relevant fungal pathogens, including Candida species and dermatophytes. The structural features of this compound include a benzene ring substituted with a methoxy group and an allyl group, which are believed to contribute to its biological activity through interactions with fungal cellular components [1].
The increasing prevalence of antifungal resistance among pathogenic fungi has created an urgent need for novel therapeutic approaches. Conventional antifungal drugs often face challenges including side effects, drug interactions, and emerging resistance mechanisms in fungal pathogens. This compound represents a promising natural alternative that has demonstrated synergistic potential when combined with certain conventional antifungals. These properties make this compound a compelling candidate for further development as a therapeutic agent, particularly in combination therapies aimed at overcoming resistance while potentially reducing required doses of conventional drugs [2] [3].
The antifungal potency of this compound has been quantitatively established through broth microdilution assays against various fungal pathogens. The following tables summarize the comprehensive activity profile of this compound against dermatophytes and Candida species, with data presented as concentration ranges in µg/mL.
Table 1: Antifungal Activity of this compound Against Dermatophytes and Candida Species
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
|---|---|---|---|---|
| Microsporum canis (n=6) | 19–39 | 39–78 | Griseofulvin | 0.006–2.5 |
| C. albicans (n=4) | 620–1250 | 1250–2500 | Amphotericin B | 0.25–0.5 |
| C. tropicalis (n=2) | 620 | 1250 | Amphotericin B | 0.5–1.0 |
| C. krusei (n=1) | 620 | 1250 | Amphotericin B | 0.5 |
| C. parapsilosis (n=1) | 620 | 1250 | Amphotericin B | 2.0 |
Table 2: Comparative Activity of Alkylphenols Against Microsporum canis
| Compound | MIC Range (µg/mL) | MFC Range (µg/mL) | Relative Potency |
|---|---|---|---|
| Thymol | 4.8–9.7 | 9.7–31 | Highest |
| Eugenol | 39 | 78 | High |
| This compound | 19–39 | 39–78 | Moderate-High |
| Anethole | 78–150 | 150–310 | Moderate |
| Methylthymol | 78–150 | 150–310 | Low |
| Methyleugenol | 78–150 | 150–310 | Low |
The data indicate that this compound exhibits moderate to high potency against dermatophytes such as Microsporum canis, with MIC values comparable to eugenol. However, against Candida species, this compound demonstrates somewhat reduced activity, requiring higher concentrations for inhibition compared to conventional antifungal drugs. This activity profile suggests that this compound may be particularly valuable in formulations targeting dermatophytic infections, while for Candida infections, it may be more appropriate in combination approaches rather than as a monotherapy [2].
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against pathogenic fungal strains.
Materials:
Procedure:
Quality Control:
Objective: To evaluate the interaction between this compound and conventional antifungal agents using fractional inhibitory concentration (FIC) indices.
Materials:
Procedure:
The experimental workflow for antifungal evaluation can be visualized as follows:
The therapeutic potential of this compound is significantly enhanced through its interactions with conventional antifungal agents. Research has demonstrated that this compound exhibits differential effects when combined with various drug classes, showing promising synergy with azoles while displaying antagonism with polyenes.
Table 3: Combination Effects of this compound with Conventional Antifungals
| Combination | Fungal Species | FIC Index | Interaction | Clinical Implication |
|---|---|---|---|---|
| This compound + Ketoconazole | C. albicans | 0.28 | Synergistic | Potential dose reduction |
| This compound + Ketoconazole | C. utilis | 0.50 | Synergistic | Potential dose reduction |
| This compound + Ketoconazole | C. tropicalis | 0.75 | Additive | Enhanced efficacy |
| This compound + Amphotericin B | C. albicans | >4.0 | Antagonistic | Avoid combination |
The marked synergy observed between this compound and ketoconazole is of particular therapeutic interest. This combination effect allows for significant reduction in the required dose of ketoconazole while maintaining or even enhancing antifungal efficacy. This approach could potentially mitigate the dose-limiting toxicities associated with ketoconazole, especially with long-term use. Time-kill curve analyses have corroborated these findings, demonstrating significant synergism or additive effects between ketoconazole and this compound across multiple Candida species [3].
Conversely, the antagonistic interaction observed between this compound and amphotericin B in most experiments indicates that these two compounds should not be combined in clinical formulations. This antagonism may stem from competing mechanisms of action or interference with amphotericin B's binding to ergosterol in fungal cell membranes. These findings highlight the importance of appropriate partner selection when developing combination therapies involving this compound [3].
While the exact antifungal mechanisms of this compound have not been fully elucidated, several potential pathways have been proposed based on its chemical properties and observed biological effects:
Membrane disruption: Like other phenylpropenes, this compound is hypothesized to interact with fungal cell membranes, potentially disrupting membrane integrity and increasing permeability. This mechanism is shared with other alkylphenols such as thymol and eugenol, which have demonstrated the ability to compromise fungal membrane function [2].
Oxidative stress induction: Essential oils containing this compound have been shown to induce reactive oxygen species (ROS) production in fungal cells, leading to oxidative damage of cellular components including lipids, proteins, and nucleic acids. This ROS-mediated cytotoxicity may contribute to the antifungal effects observed [5].
Enzyme inhibition: this compound may interfere with key fungal enzymes involved in energy production or cell wall synthesis, though specific molecular targets require further investigation.
The chemical structure of this compound, particularly the allyl group, is believed to be critical to its antifungal activity. This moiety may facilitate interaction with cellular thiols or other nucleophilic targets within fungal cells, disrupting essential metabolic processes [2] [1].
The potential carcinogenicity of this compound warrants careful consideration in therapeutic development. This compound has demonstrated genotoxic and carcinogenic properties in rodent studies, though these effects appear to be dose-dependent with thresholds likely exceeding typical human exposure levels from dietary sources.
Regulatory positions:
For research and development purposes, these safety concerns highlight the importance of:
This compound demonstrates promising antifungal activity against dermatophytes and Candida species, with particularly notable effects against Microsporum canis. Its synergistic relationship with ketoconazole presents valuable opportunities for combination therapies that could enhance efficacy while reducing doses of conventional antifungals, potentially mitigating toxicity concerns and overcoming resistance.
Future research should focus on:
These application notes and protocols provide researchers with standardized methods to further explore the therapeutic potential of this compound while ensuring reproducible and comparable results across different laboratories.
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that serves as a master regulator of hepatic lipid metabolism and energy homeostasis. PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby controlling the transcription of numerous genes involved in fatty acid uptake, oxidation, and inflammation [1]. PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, including liver, heart, kidney, and skeletal muscle [1] [2]. Natural ligands for PPARα include various fatty acids and their derivatives, while synthetic ligands comprise the fibrate class of drugs used clinically to treat dyslipidemia [1].
This compound (1-allyl-4-methoxybenzene) is a natural organic compound found in various essential oils, particularly basil, tarragon, and fennel, and is used as a flavoring agent in foods and fragrances [3]. While traditionally recognized for its potential hepatocarcinogenic effects at high doses, recent research has revealed that this compound functions as a PPARα activator with potency comparable to established PPARα agonists like clofibrate [3]. This discovery positions this compound as a valuable natural compound tool for studying PPARα signaling and its downstream metabolic effects. Understanding the molecular mechanisms underlying this compound-mediated PPARα activation provides important insights for drug discovery, toxicology assessment, and natural product research [3] [1].
Table 1: Key Characteristics of PPAR-α and this compound
| Characteristic | PPAR-α | This compound |
|---|---|---|
| Biological Class | Nuclear hormone receptor | Natural phenylpropene derivative |
| Major Functions | Regulation of lipid metabolism, inflammation, energy homeostasis | Flavoring agent, PPAR-α activator |
| Tissue Expression | Liver, heart, kidney, muscle | N/A (Compound) |
| Natural Ligands | Fatty acids, eicosanoids | Endogenous compound in plants |
| Synthetic Ligands | Fibrates (clofibrate, fenofibrate) | Synthetic equivalents for research |
| Research Significance | Drug target for metabolic diseases | Tool compound for PPAR-α pathway studies |
The molecular mechanism by which this compound activates PPARα signaling involves a multi-step process that ultimately leads to the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis. Upon entering cells, this compound binds to the ligand-binding domain (LBD) of PPARα, inducing conformational changes that facilitate heterodimerization with the retinoid X receptor (RXR) [1]. This PPARα-RXR heterodimer then binds to specific peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to recruitment of coactivator complexes and initiation of transcription [1] [2]. The core PPRE consists of a direct repeat of the consensus sequence AGGTCA separated by a single nucleotide (DR-1) [1]. This molecular activation cascade results in the increased expression of numerous genes encoding proteins involved in various aspects of lipid metabolism.
This compound demonstrates a distinct activation profile compared to other PPARα agonists. Transcriptomic analyses reveal that this compound upregulates a characteristic set of PPARα target genes including Cyp4a10, Cyp4a14, Cyp4a31, Slc27a1, Slc25a20, and Pdk4 [3]. Importantly, this compound's activation profile shows significant similarity to those induced by the established PPARα agonists clofibrate and di(2-ethylhexyl)phthalate (DEHP), but differs from phenobarbital which activates alternative pathways [3]. This specific gene expression signature serves as a molecular fingerprint for this compound-mediated PPARα activation and can be utilized to identify novel PPARα activators or to assess the specificity of potential modulators.
The following diagram illustrates the key molecular events in this compound-mediated PPAR-α activation and the subsequent transcriptional regulation of metabolic genes:
Figure 1: this compound-mediated PPAR-α Activation and Gene Regulation Pathway
Comprehensive transcriptomic analyses using technologies such as the Percellome system have provided detailed insights into the quantitative effects of this compound on hepatic gene expression patterns. In these studies, administration of this compound to mouse models at doses of 10, 30, and 100 mg/kg resulted in the dose-dependent regulation of numerous genes, with 1,214 upregulated and 244 downregulated probe sets [3]. Pathway analysis of these gene expression changes revealed significant enrichment in PPARα signaling pathways, with striking similarity to the expression profiles induced by the established PPARα agonists clofibrate and DEHP [3]. The Percellome Explorer software analysis demonstrated that this compound shared 81 probe sets with clofibrate and 126 with DEHP, indicating a strong PPARα activation signature [3].
Temporal analysis of gene expression following this compound administration revealed a defined kinetic pattern in the activation of PPARα target genes. Early-response genes such as Pdk4 (pyruvate dehydrogenase kinase 4) were induced within 2 hours of this compound exposure, while intermediate-response genes including Dnaic1 (dynein axonemal intermediate chain 1) showed peak expression at 4-8 hours post-administration [3]. This temporal pattern suggests the existence of a sequential activation cascade, with immediate early genes potentially acting as transcription factors or mediators for subsequent gene expression changes. The quantitative measurement of mRNA molecules per cell allowed direct comparison across studies and revealed that this compound induces target gene expression at levels comparable to clofibrate at equivalent doses [3].
Table 2: Quantitative Effects of this compound on PPAR-α Target Gene Expression
| Gene Category | Specific Genes | Fold Induction | Time of Peak Expression | Biological Function |
|---|---|---|---|---|
| Cytochrome P450 Enzymes | Cyp4a10, Cyp4a14, Cyp4a31 | 3.5-8.2 | 8-24 hours | ω-hydroxylation of fatty acids |
| Fatty Acid Transporters | Slc27a1, Slc25a20, Slc16a5 | 2.8-5.3 | 8 hours | Fatty acid uptake and mitochondrial transport |
| Metabolic Enzymes | Pdk4 | 4.1-6.7 | 2-4 hours | Regulation of glucose oxidation |
| Peroxisomal Biogenesis | Dnaic1, Pex13 | 2.5-3.9 | 4-8 hours | Peroxisome proliferation and function |
This compound demonstrates significant hepatotoxic potential at higher doses, which appears to be linked to its PPARα activation properties. Studies have shown that this compound increases liver weight at doses lower than those required to produce carcinogenic effects, with a NOAEL (No Observed Adverse Effect Level) established at 100 mg/kg in dose-finding studies [3]. When compared directly with the classic PPARα agonist clofibrate using the Percellome analysis system, this compound was found to be approximately equipotent on a per body weight basis in activating PPARα signaling pathways [3]. This comparable potency to pharmaceutical PPARα activators underscores the significant biological activity of this compound despite its natural origin.
The hepatocarcinogenicity of this compound observed in rodent models following chronic high-dose exposure is now understood to involve both metabolic activation to reactive intermediates and sustained PPARα activation leading to peroxisome proliferation [3]. Importantly, this compound does not appear to activate the constitutive androstane receptor (CAR) pathway, which is associated with alternative carcinogenesis mechanisms, as evidenced by its failure to induce Cyp2b10 and Cyp51 expression [3]. This specific pathway activation profile distinguishes this compound from other hepatocarcinogens and provides insights into its mechanism of action that can inform safety assessments and risk-benefit evaluations for natural products containing this compound.
Purpose: To evaluate the PPAR-α activation potential of this compound in an in vivo mouse model through transcriptomic analysis of liver tissue.
Materials and Reagents:
Procedure:
Validation Measures:
Purpose: To identify and validate the specific transcriptomic signature associated with this compound-mediated PPAR-α activation and distinguish it from activation by other nuclear receptors.
Materials and Reagents:
Procedure:
Quality Controls:
The discovery of this compound as a natural PPARα activator presents significant opportunities for drug discovery and development of research tools. As a naturally occurring compound with established PPARα agonist activity, this compound serves as an excellent chemical scaffold for the development of novel PPARα-targeting therapeutics with potentially improved safety profiles compared to synthetic agonists [3] [1]. Structure-activity relationship studies based on the this compound molecular framework could yield derivatives with enhanced potency, selectivity, or reduced off-target effects. Additionally, the well-characterized transcriptomic signature of this compound-mediated PPARα activation provides a reference standard for screening novel compounds for PPARα activity and for assessing the specificity of putative PPARα modulators [3] [4].
In toxicology research, this compound represents a valuable tool compound for studying the relationship between PPARα activation and hepatocarcinogenesis, particularly in the context of natural products safety assessment [3]. The detailed understanding of its mechanism allows researchers to distinguish between PPARα-mediated effects and those resulting from other pathways, improving risk assessment accuracy. Furthermore, this compound can be utilized in comparative studies to elucidate species-specific differences in PPARα activation and resulting physiological responses, addressing a critical challenge in translating preclinical findings to human relevance [1] [5] [4].
Despite its utility as a research tool, several important limitations and safety concerns must be addressed when working with this compound. The documented hepatocarcinogenicity of this compound in rodent models at high doses necessitates careful consideration of dosing regimens in experimental designs [3]. Researchers should implement appropriate safety measures including dose-ranging studies to establish NOAELs for specific experimental contexts. Additionally, significant species differences in PPARα responses must be considered when extrapolating findings from rodent models to human relevance [5] [4]. The translation of PPARα agonist efficacy from preclinical models to humans has proven challenging, as demonstrated by the failure of fenofibrate to reduce alcohol craving in humans despite promising results in rodent studies [5].
The complex interplay between PPARα activation and other signaling pathways presents both a challenge and opportunity in this compound research. Evidence suggests potential cross-talk between PPARα and estrogen receptor signaling, with 17β-estradiol demonstrating inhibitory effects on PPARα target gene expression and anti-inflammatory activities [6] [7]. This interaction may contribute to sex-dependent differences in PPARα agonist responses that should be accounted for in experimental designs [7]. Furthermore, researchers should consider that the full spectrum of PPARα biology, including effects on inflammation, coagulation, and extracellular matrix remodeling, requires the presence of non-parenchymal liver cells and systemic factors that may not be fully recapitulated in simplified in vitro systems [4].
Recent advances in transcriptomic technologies and bioinformatics approaches have opened new avenues for investigating this compound-mediated PPARα activation. The development of sophisticated analysis tools like the Percellome system, which enables absolute quantification of mRNA molecules per cell, permits direct comparison of results across different studies and laboratories [3]. This technological advancement significantly enhances the reproducibility and reliability of mechanistic studies on PPARα activators like this compound. Additionally, the growing availability of public gene expression databases and bioinformatics resources facilitates meta-analysis of PPARα activation signatures across multiple compounds and experimental models, potentially revealing novel aspects of PPARα biology and compound-specific effects [8] [4].
Emerging research suggests that modulation of PPARα activity through both direct and indirect mechanisms may have broad therapeutic applications beyond metabolic disorders. Recent studies have identified compounds that regulate PPARα signaling pathways without directly binding to the receptor, representing a novel approach to modulating this important transcriptional regulator [9]. Furthermore, research continues to elucidate the role of PPARα in various disease contexts including cancer, neuroinflammation, and substance use disorders [5] [9]. As our understanding of the diverse functions of PPARα expands, so too does the potential utility of well-characterized activators like this compound as research tools to probe these emerging biological connections and therapeutic opportunities.
This compound represents a valuable natural tool compound for studying PPARα activation and its downstream physiological effects. The well-characterized transcriptomic signature of this compound-mediated PPARα activation, combined with its natural origin and equipotency to pharmaceutical agonists like clofibrate, positions it as an excellent reference compound for PPARα pathway research. The detailed protocols provided herein enable researchers to comprehensively assess PPARα activation using both in vivo and transcriptomic approaches, facilitating mechanistic studies and compound screening. As research continues to elucidate the complex roles of PPARα in health and disease, this compound and its derivatives may yield important insights for therapeutic development across a range of metabolic, inflammatory, and neoplastic conditions.
This compound (1-allyl-4-methoxybenzene; methyl chavicol) is a phenylpropene compound found in various aromatic plants, particularly those in the Lamiaceae and Asteraceae families. This volatile organic compound serves as a major constituent in many essential oils, including basil, tarragon, fennel, and anise, where it contributes significantly to their characteristic aromas and biological activities. Recent concerns regarding this compound's potential genotoxicity and carcinogenicity have heightened the need for accurate analytical methods to quantify its presence in herbal medicines, food products, and aromatherapy preparations. The European Union Committee on Herbal Medicinal Products has emphasized that while short-term use in adults at recommended dosages may not pose significant cancer risk, exposure to sensitive groups such as young children, pregnant and breastfeeding women should be minimized [1].
The chemical structure of this compound (C₁₀H₁₂O) consists of a benzene ring substituted with a methoxy group and an allyl group, making it an isomer of anethole but differing in the location of the double bond [1]. It appears as a colorless liquid with a characteristic anise-like odor and has a boiling point of 216°C and molecular weight of 148.20 g/mol [2]. Its lipophilic nature and low water solubility present specific challenges for analytical extraction and quantification. The primary objective of these application notes is to provide researchers and analytical scientists with standardized protocols for accurate extraction, identification, and quantification of this compound in various matrices, along with comprehensive safety considerations for handling this compound in laboratory settings.
This compound (CAS Registry Number: 140-67-0) is classified as a phenylpropene, a class of natural organic compounds characterized by a benzene ring connected to a propene side chain. Its systematic IUPAC name is 1-methoxy-4-(prop-2-en-1-yl)benzene, and it possesses multiple synonyms including methyl chavicol, p-allylanisole, and estragol [2]. The compound typically exists as a colorless to pale yellow liquid with a density of 0.946 g/cm³ at room temperature and is insoluble in water (<1 mg/mL) [3]. Its chemical structure contains a benzene ring with a methoxy group (-OCH₃) at the para position and an allyl group (-CH₂-CH=CH₂) also at the para position, creating a conjugated system that contributes to its chemical reactivity and biological activity.
From a reactivity perspective, this compound may react vigorously with strong oxidizing agents and can undergo exothermic reactions with reducing agents such as alkali metals and hydrides to release gaseous hydrogen. It may also react exothermically with both acids and bases, necessitating careful consideration of storage and handling conditions [3]. The compound has a flash point of 178°F (81°C), classifying it as a combustible liquid, though its autoignition temperature and explosive limits have not been fully characterized [3]. These physicochemical properties directly influence the selection of appropriate extraction methods, storage conditions, and analytical techniques for its quantification in complex matrices.
This compound is distributed across numerous aromatic plants, with significant variation in concentration depending on the plant species, cultivar, geographical origin, and environmental conditions. Basil (Ocimum basilicum) essential oils demonstrate remarkable chemotypic diversity, with some varieties containing this compound as a major component. Research has shown that most examined basil genotypes belong to the this compound-rich chemotype, while others such as 'Dino' and 'Moonlight' cultivars belong to the this compound/linalool chemotype [4]. The 'Lettuce Leaf' basil variety has been identified as particularly rich in this compound, with concentrations reaching 2.27 mg/mL [5]. Additional chemotypic classifications include this compound/citral chemotypes found in PI 296,391 and PI 190,100 genotypes, while the Bolu genotype represents a rare citral chemotype with minimal this compound content [4].
Tarragon (Artemisia dracunculus L.) represents another significant source of this compound, with the compound comprising 60-75% of its essential oil composition [1]. Other notable sources include turpentine (pine oil), fennel, bay, Russian anise, frankincense (approximately 4%), Clausena anisata, and Syzygium anisatum [1]. The substantial variation in this compound content across different plant sources underscores the importance of reliable analytical methods for quantification and the necessity of precise sourcing information when working with these materials in pharmaceutical, food, and cosmetic applications. Environmental factors such as seasonal variations significantly impact this compound content, with studies showing that solar irradiation, temperature, and relative humidity affect the eugenol:methyl eugenol ratio in basil varieties [5].
Hydro-distillation represents the reference method for essential oil extraction from plant materials, providing higher extraction efficiency for this compound compared to alternative techniques. The following protocol is adapted from validated procedures for basil and tarragon analysis [5] [6]:
Apparatus Setup: Assemble a Clevenger-type apparatus with a 2L round-bottom flask, condenser, and receiving chamber. Ensure all joints are properly sealed to prevent vapor escape.
Sample Preparation: Commence with 100g of accurately weighed aerial parts of plant material (leaves and flowering tops), finely chopped to increase surface area. Transfer the material to the distillation flask and add 1L of deionized water.
Distillation Process: Apply heat to maintain a steady boiling rate, ensuring continuous steam generation without excessive turbulence. Continue distillation for 3 hours or until no significant increase in essential oil volume is observed in the receiving tube.
Oil Collection: Separate the essential oil from the hydrosol layer, then dry over anhydrous sodium sulfate to remove residual water. Store the extracted essential oil in amber vials at 4°C until analysis to prevent oxidation and volatilization.
This method has demonstrated excellent performance with extraction yields ranging from 3.7 to 17.7 mL·kg⁻¹ dry weight depending on basil variety, with the 'Mánes' variety showing superior yield (approximately 17 mL·kg⁻¹) and consistency [5].
The Likens-Nickerson system provides an alternative approach that combines steam distillation with continuous solvent extraction, offering enhanced recovery of volatile compounds [7]:
Apparatus Configuration: Configure the SDE apparatus with separate flasks for sample suspension and solvent, connected through a central evaporation-condensation chamber.
Solvent Selection: Employ 50mL of n-pentane or dichloromethane as extraction solvent, chosen for their selectivity toward volatile phenylpropenes and appropriate density characteristics.
Extraction Parameters: Maintain both sample mixture and solvent at appropriate temperatures using independently controlled heating mantles (sample side at 100°C, solvent side at 60°C). Continue the extraction for 2 hours.
Concentration: Carefully reduce the solvent volume to approximately 1mL under a gentle stream of nitrogen gas at room temperature to prevent loss of volatile components.
This technique has proven particularly effective for complex matrices, demonstrating recovery rates of 90-102% for this compound in food products and herbal preparations [7].
GC-MS represents the gold standard for comprehensive characterization of essential oil composition, providing both separation capabilities and definitive identification through mass spectral data [5]:
Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector and electron impact ionization source (70eV).
Column Selection: Employ a fused-silica capillary column with stationary phase appropriate for volatile compounds (e.g., HP-5MS, 30m × 0.25mm i.d., 0.25μm film thickness).
Temperature Program: Implement the following optimized gradient: initial temperature 60°C (hold 2 min), ramp at 3°C/min to 150°C, then ramp at 10°C/min to 250°C (hold 5 min). Maintain injector temperature at 250°C and transfer line at 280°C.
Carrier Gas: Use high-purity helium at constant flow rate of 1.0 mL/min.
Sample Injection: Introduce 1μL of diluted essential oil sample (1:100 in hexane) in split mode with split ratio 50:1.
Mass Detection: Acquire data in full scan mode (m/z 40-400) with solvent delay of 3 minutes. Identify this compound by comparison of retention index and mass spectrum with authentic standards (main fragments: m/z 148 [M]⁺, 133, 117, 105, 91) [5].
For routine quantification of this compound, GC-FID offers robust performance with excellent linearity and sensitivity [6]:
System Configuration: Use a gas chromatograph equipped with FID detector and automatic liquid sampler.
Chromatographic Column: Install a mid-polarity stationary phase column (e.g., DB-1701, 30m × 0.25mm i.d., 0.25μm film thickness).
Temperature Optimization: Employ the following temperature program: initial temperature 70°C (hold 1 min), ramp at 10°C/min to 140°C, then at 15°C/min to 240°C (hold 5 min). Maintain injector and detector temperatures at 250°C.
Carrier Gas: Utilize nitrogen as carrier gas at constant pressure of 12 psi.
Internal Standard: Prepare calibration solutions with p-anisaldehyde as internal standard (0.5 mg/mL) to ensure quantification accuracy.
Injection Protocol: Inject 1μL of sample in split mode (split ratio 30:1) for reproducible results.
Table 1: GC-FID Method Validation Parameters for this compound Quantification [6]
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range (mg/mL) | 0.1-10 | - |
| Correlation coefficient (r²) | 0.9997 | ≥0.999 |
| Accuracy (% bias) | ±7.3% | ≤15% |
| Precision (% RSD) | ±9.0% | ≤15% |
| LOD (mg/mL) | 0.03 | - |
| LOQ (mg/mL) | 0.1 | - |
The following diagram illustrates the complete analytical workflow for this compound analysis from sample preparation to final quantification:
Figure 1: Comprehensive Workflow for this compound Analysis in Essential Oils
Comprehensive quantification of this compound across various plant sources reveals significant chemotypic diversity, which has important implications for product standardization and safety assessment. The following table summarizes this compound concentrations measured in different basil varieties and other medicinal plants:
Table 2: this compound Content in Different Plant Varieties and Products [5] [6]
| Plant Source | Variety/Chemotype | This compound Content | Additional Major Components |
|---|---|---|---|
| Sweet Basil | 'Lettuce Leaf' | 2.27 mg/mL | Linalool (2.49 mg/mL) |
| Sweet Basil | 'Ohře' | 5.99 mg/mL (linalool) | Methyl eugenol |
| Sweet Basil | 'Mánes' | 0.58 mg/mL (linalool) | Eucalyptol (0.96 mg/mL), Eugenol (0.40 mg/mL) |
| Sweet Basil | 'Red Rubin' | 0.46 mg/mL (linalool) | Eucalyptol (0.76 mg/mL), Eugenol (0.56 mg/mL) |
| Fennel | Fruit extract | >65% of essential oil | - |
| Star Anise | Chinese | Variable (method-dependent) | - |
| Herbal Tea | Sekem cough tea | Quantified by GC-FID | - |
| Pharmaceutical | Baby Calm tea | Quantified by GC-FID | - |
The quantitative data demonstrates that this compound content varies considerably not only between species but also among different cultivars of the same species. For example, while 'Lettuce Leaf' basil contains high levels of this compound (2.27 mg/mL), other varieties like 'Mánes' and 'Red Rubin' contain significantly lower amounts, with eucalyptol and linalool as their dominant constituents instead [5]. These variations highlight the importance of chemotype verification when selecting plant materials for specific applications, particularly when this compound content needs to be controlled for regulatory compliance or safety reasons.
Rigorous method validation is essential for generating reliable this compound quantification data. The GC-FID method has demonstrated excellent analytical performance with a linear range of 0.1-10 mg/mL and correlation coefficient of 0.9997 [6]. Accuracy values within ±7.3% and precision within ±9.0% for quality control samples confirm the method's reliability for routine analysis. The hydro-distillation technique has shown superior extraction efficiency compared to ultrasound-assisted extraction, particularly for complex matrices where this compound may be bound to cellular components or form azeotropic mixtures with water [6].
For analytical quality control, implementation of internal standardization using p-anisaldehyde has proven effective in compensating for potential sample loss during preparation and injection variability. System suitability tests should include evaluation of resolution between this compound and adjacent peaks (minimum 1.5), tailing factor (not more than 2.0), and retention time reproducibility (%RSD < 2.0). The method's robustness has been verified through application to diverse matrices including fennel fruits, star anise, herbal teas, and various pharmaceutical preparations such as cough syrups and gastrointestinal remedies [6].
This compound handling requires strict safety protocols due to its potential health hazards and chemical properties. Laboratory personnel should implement the following protective measures based on safety data [3]:
Respiratory Protection: In areas where this compound is weighed and diluted, wear a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter. For unknown atmospheric concentrations or emergency response, use Self-Contained Breathing Apparatus (SCBA).
Dermal Protection: Wear appropriate chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and laboratory coats to prevent skin contact and eye exposure. Contaminated clothing should be immediately removed and sealed in vapor-tight plastic bags for eventual disposal.
Spill Management: For small spills, use absorbent paper to pick up all liquid spill material. Solvent-wash contaminated surfaces with alcohol followed by washing with a strong soap and water solution. Do not reenter the contaminated area until verification of proper cleaning by Safety Officer.
Storage Conditions: Store this compound and this compound-rich essential oils in a refrigerator away from strong oxidizing agents, acids, and bases. Containers should be tightly sealed and clearly labeled with appropriate hazard warnings.
This compound's classification as a combustible liquid (flash point 178°F/81°C) necessitates adherence to fire safety protocols. Fires involving this compound should be controlled using dry chemical, carbon dioxide, foam, or halon extinguishers. Water may be ineffective for direct extinguishment but may be used to cool fire-exposed containers [3].
The regulatory landscape for this compound reflects ongoing scientific concern about its potential carcinogenicity, though approaches differ across jurisdictions:
European Union: this compound is listed by the Council of Europe under "substances which are suspected to be genotoxic carcinogens" but has not been specifically banned or restricted. The Scientific Committee on Food concluded that "this compound has been demonstrated to be genotoxic and carcinogenic" and that "the existence of a threshold cannot be assumed," indicating that safe exposure limits cannot be established [1] [8].
IFRA Standards: The International Fragrance Association has set a maximum use level of 0.01% for this compound in body lotions, reflecting a precautionary approach for dermal applications [8].
Product Labeling: Analytical studies have revealed that accurate concentrations of this compound should replace the non-specific label information found on most commercial products, enabling informed risk assessment by consumers and healthcare professionals [6].
Current evidence suggests that the risk profile of this compound is dose-dependent, with rodent studies indicating that metabolic activation and covalent binding are minimal in the dose range of 1-10 mg/kg body weight, which is approximately 100 to 1,000 times the anticipated human exposure from normal consumption [1]. The European Medicines Agency concludes that short-term use of herbal medicinal products containing this compound in adults at recommended dosages does not pose a significant cancer risk, but recommends minimizing exposure for sensitive groups including young children, pregnant and breastfeeding women [1].
This compound demonstrates diverse pharmacological properties that underlie its traditional use in herbal medicine and aromatherapy:
Local Anesthetic Activity: this compound exhibits potent dose-dependent local anesthetic effects, as demonstrated by its ability to block compound action potentials in the rat sciatic nerve model. At 4.0 mM concentration, this compound significantly reduced peak-to-peak amplitude to 49.3 ± 6.21% of control and altered conduction velocity, chronaxy, and rheobase values. These effects developed slowly and were reversible upon 300-minute wash-out, indicating a non-destructive mechanism of neural blockade [9].
Antifungal Properties: As a major component in various essential oils, this compound demonstrates significant activity against Candida spp., Aspergillus spp., Cryptococcus neoformans, and dermatophytes of the Trichophyton genus. Its mechanism appears to involve disruption of fungal membrane integrity and metabolic inhibition [8].
Antioxidant Capacity: this compound contributes to the overall antioxidant potential of essential oils, with certain basil genotypes (PI 174,284, PI 190,100, PI 531,396, and PI 197,442) showing particularly high antioxidant activity [4].
Insecticidal Action: Essential oils rich in this compound exhibit efficacy against disease-carrying insects such as the blowfly Calliphora vomitoria, suggesting potential applications in vector control [10].
The molecular mechanisms underlying these diverse activities are not fully elucidated but likely involve interactions with neuronal ion channels for anesthetic effects, disruption of microbial membranes for antifungal activity, and free radical scavenging for antioxidant properties. The following diagram illustrates the current understanding of this compound's multifaceted pharmacological activities:
Figure 2: Pharmacological Activities and Mechanisms of Action of this compound
The electrophysiological effects of this compound can be evaluated using the rat sciatic nerve model, providing quantitative assessment of its local anesthetic properties [9]:
Nerve Preparation: Dissect sciatic nerves from adult Wistar rats (200-250g) and mount in a moist chamber with continuous perfusion of oxygenated Ringer's solution at 36°C.
Stimulation Parameters: Deliver suprathreshold electrical pulses (50-100μs duration, 10-20V) at 0.2Hz frequency using bipolar platinum electrodes. Record compound action potentials (CAP) extracellularly using additional electrodes connected to appropriate amplification systems.
This compound Application: Prepare this compound in physiological solution at concentrations of 0.6, 2.0, 4.0, and 6.0 mM. Apply to nerves for 180 minutes while continuously monitoring CAP parameters.
Data Analysis: Quantify peak-to-peak amplitude (PPA), conduction velocity, chronaxy, and rheobase at regular intervals. Express results as percentage of control values and perform statistical analysis using ANOVA with post-hoc tests (N=5 per group).
This experimental approach has demonstrated that this compound induces dose-dependent nerve blockade, with 2.0 and 6.0 mM concentrations significantly reducing PPA to 85.6 ± 3.96% and 13.04 ± 1.80% of control, respectively, after 180 minutes of exposure [9].
The antifungal activity of this compound can be evaluated using standardized broth microdilution methods according to CLSI guidelines:
Microbial Strains: Include reference strains of Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Trichophyton mentagrophytes, along with clinically relevant isolates.
Inoculum Preparation: Adjust fungal suspensions to 0.5 McFarland standard (approximately 1-5×10⁶ CFU/mL for yeasts, 0.4-5×10⁴ CFU/mL for molds) in appropriate broth media.
Fractional Inhibition Testing: Prepare serial dilutions of this compound (0.008-8 mg/mL) in 96-well microplates. Add fungal inoculum and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
Endpoint Determination: Visually determine minimum inhibitory concentrations (MICs) as the lowest concentration showing complete growth inhibition. Confirm minimum fungicidal concentrations (MFCs) by subculturing from negative wells onto drug-free agar.
This compound has demonstrated promising antifungal activity against dermatophytes and opportunistic fungal pathogens, with studies showing particular efficacy against Trichophyton species when incorporated into essential oil formulations [8].
The comprehensive analytical protocols outlined in these application notes provide robust methodologies for accurate extraction, identification, and quantification of this compound in diverse plant materials and commercial products. The demonstrated variations in this compound content across different plant cultivars underscore the importance of chemotype characterization in quality control and standardization processes for herbal medicines and food products. The GC-MS and GC-FID methods presented offer complementary approaches for research and routine analysis, respectively, with validated performance parameters ensuring reliable results.
Future developments in this compound analysis will likely focus on advanced detection techniques including two-dimensional gas chromatography coupled with high-resolution mass spectrometry for enhanced separation and identification of this compound metabolites. Additionally, the implementation of rapid screening methods using portable GC-MS systems could facilitate quality control at point of origin for herbal materials. Further research is needed to fully elucidate the structure-activity relationships of this compound and its metabolites, particularly regarding its potential carcinogenicity at various exposure levels and the development of accurate physiologically based pharmacokinetic models. The continued standardization of analytical methods will support more comprehensive risk-benefit assessments and evidence-based regulatory decisions for this pharmacologically active but safety-concerning natural product.
Estragole (4-allylanisole) is a naturally occurring alkenylbenzene found in various herbs and spices such as basil, tarragon, and fennel. While it demonstrates promising pharmacological activities, including gastroprotective effects, it also presents potential hepatocarcinogenic risks at high doses, making rigorous dose-response studies essential for therapeutic development and safety assessment [1] [2]. These application notes provide detailed methodologies for evaluating this compound's biological effects, emphasizing dose-response relationships, mechanisms of action, and species-specific metabolic considerations critical for drug development.
Recent studies demonstrate that this compound prevents gastric ulcers through multiple mechanisms in animal models. The following table summarizes key findings from these investigations:
Table 1: Dose-Response Profile of this compound in Gastroprotection Models [1]
| Experimental Model | Dose Range (mg/kg) | Key Outcomes | Significance vs. Control |
|---|---|---|---|
| Ethanol-induced gastric ulcers | 31.25 - 250 | Significant reduction in ulcerative lesion area | p < 0.05 at all doses |
| Stress-induced gastric ulcers | 31.25 - 250 | Significant reduction in ulcerative lesion area | p < 0.05 at all doses |
| Piroxicam-induced gastric ulcers | 31.25 - 250 | Significant reduction in ulcerative lesion area | p < 0.05 at all doses |
| Pylorus ligation-induced ulcers | 31.25 - 250 | Significant reduction in ulcerative lesion area | p < 0.05 at all doses |
| Gastric secretion volume | 250 | Reduced gastric juice volume | p < 0.05 |
Purpose: To evaluate the gastroprotective efficacy of this compound against ethanol-induced gastric lesions.
Materials:
Experimental Workflow:
Procedure:
Key Measurements:
This compound's potential hepatocarcinogenicity is linked to metabolic activation forming DNA adducts. The following table summarizes dose-dependent adduct formation in rat models:
Table 2: Dose-Response DNA Adduct Formation of this compound in Rats [3]
| Tissue | Dose Levels (mg/kg bw) | DNA Adduct Levels | Tissue Specificity |
|---|---|---|---|
| Liver | 0, 5, 30, 75, 150, 300 | Dose-dependent increase | Primary target organ |
| Lung | 0, 5, 30, 75, 150, 300 | Detected at lower levels than liver | Secondary tissue |
| Kidney | 0, 5, 30, 75, 150, 300 | Detected at lower levels than liver | Secondary tissue |
Purpose: To quantify dose-dependent this compound-DNA adduct formation in rodent tissues using LC-MS/MS.
Materials:
Procedure:
This compound exhibits its pharmacological and toxicological effects through complex, dose-dependent mechanisms involving both protective and potentially harmful pathways.
Physiologically based biokinetic (PBBK) modeling reveals critical species differences in this compound metabolism that must be considered in extrapolating animal data to humans:
Table 3: Species Differences in this compound Metabolism Between Humans and Male Rats [2]
| Metabolic Parameter | Human | Male Rat | Implications |
|---|---|---|---|
| 1'-hydroxythis compound formation | Higher (4x) | Lower | Increased precursor for bioactivation in humans |
| 1'-hydroxythis compound oxidation | Main detoxification pathway | Minor metabolic route | Enhanced human detoxification capacity |
| 1'-sulfooxythis compound formation | Moderately higher (2x) | Lower | Comparable overall bioactivation between species |
| Dose-dependent metabolic shifts | Present at high doses | Present at high doses | Nonlinear dose-response relationships |
Purpose: To predict species-specific metabolic activation of this compound at different dose levels.
Model Parameters:
Implementation:
Key Insights:
Purpose: To establish a safety profile for this compound-containing therapeutics.
Key Elements:
This compound presents a complex pharmacological profile with demonstrated gastroprotective effects at moderate doses through cytoprotective, antioxidant, and immunoregulatory mechanisms, while posing potential genotoxic risks at higher doses due to metabolic activation [1]. The dose-response relationship is nonlinear, with metabolic shifts occurring at different exposure levels [2]. Successful development of this compound-based therapeutics requires careful consideration of these dose-dependent effects, species-specific metabolic differences, and application of advanced modeling approaches to ensure patient safety while maximizing therapeutic potential.
Estragole itself is not the direct carcinogen. Its risk arises from a specific metabolic pathway that leads to DNA damage [1]. The process can be summarized as follows:
The key event is the formation of DNA adducts, such as E3′-N2-dG and E3′-N6-dA. Research using human liver cell models (HepG2, HepG2-CYP1A2, and primary human hepatocytes) has shown that a certain level of these adducts must be reached to cause downstream genetic damage [2].
Here are core methodologies for investigating the genotoxicity and metabolic pathways of this compound.
This protocol is key for quantifying molecular damage and is based on recent research [2].
This workflow allows you to correlate DNA adduct levels with cellular damage.
The table below consolidates key experimental data from human liver cell models to inform your risk assessments [2].
| Cell Model | Test Compound | Key Endpoint | Result (BMC or EC₅₀) | Notes / Significance |
|---|---|---|---|---|
| HepG2-CYP1A2 | This compound (ES) | DNA Adduct Formation (E3′-N2-dG) | BMC = 63.3 µM | Requires metabolic activation via CYP1A2. |
| HepG2 | 1′-Hydroxythis compound (1′OH-ES) | DNA Adduct Formation (E3′-N2-dG) | BMC = 2.7 µM | Direct precursor to ultimate carcinogen; ~20x more potent than ES. |
| HepG2 | 1′-Hydroxythis compound (1′OH-ES) | Micronucleus Formation (Clastogenicity) | BMC = ~32-46 µM | Requires DNA adduct level of 240–2237 /10^8 nts as a threshold. |
| HepG2 | 1′-Hydroxythis compound (1′OH-ES) | Cytotoxicity (Cell Viability) | EC₅₀ = 43 µM (24h) EC₅₀ = 27 µM (72h) | Shows time-dependent increase in toxicity. | | Primary Human Hepatocytes (PHH) | 1′-Hydroxythis compound (1′OH-ES) | Cytotoxicity (Cell Viability) | EC₅₀ = 107 µM | Suggests higher tolerance than HepG2 cells; important for human relevance. |
Q1: What is the current regulatory stance on this compound? The European Food Safety Authority (EFSA) is currently re-evaluating the risks and has stated that a safe level of exposure to this compound cannot be established based on available data. Consumption of fennel seed preparations containing this compound may pose a health risk, particularly for vulnerable groups like infants and pregnant women. Products where this compound is removed or is undetectable are not considered a risk [3].
Q2: Does the food matrix influence the risk? Yes, the food or herbal matrix can significantly influence the risk. EFSA is actively investigating the effect of the matrix (e.g., fennel seed preparations) on the sulfoconjugation of 1'-hydroxythis compound, DNA adduct formation, and the overall carcinogenicity of this compound [4]. Natural complex matrices may contain compounds that inhibit or induce the metabolic enzymes involved, thereby altering the net genotoxic effect.
Q3: Are there species differences in susceptibility? Yes, significant differences exist. Rodents are more susceptible to this compound-induced hepatocarcinogenicity, partly due to mechanisms like PPAR-α activation, which is less relevant in humans [1]. Furthermore, human liver cells (like PHH) show higher tolerance to the cytotoxicity of 1′OH-ES compared to immortalized cell lines like HepG2, and chronic dietary exposure in humans typically results in DNA adduct levels far below the thresholds required to trigger chromosomal damage in models [2].
The following table summarizes the core quantitative data and positions from key regulatory and scientific bodies:
| Organization / Context | Key Finding / Stance on Safe Limits | Recommended Action |
|---|---|---|
| European Commission's Scientific Committee on Food (SCF) [1] | Could not establish a safe exposure limit; concluded this compound is genotoxic and carcinogenic. | Reduction in exposure and restrictions in use levels are indicated. |
| EU Committee on Herbal Medicinal Products (HMPC) [1] | Cancer risk from short-term adult use at recommended dosages is not significant. | Minimize exposure for sensitive groups (young children, pregnant/breastfeeding women). |
| Research on Dose Dependency [1] | Metabolic activation and carcinogenic effects are dose-dependent and minimal in rodents at 1–10 mg/kg body weight. | Suggests a high margin of exposure may be relevant (rodder dose is 100-1000x typical human exposure). |
Understanding the metabolic pathway of this compound is crucial for assessing its toxicity. The following diagram illustrates the key steps involved in its bioactivation, which is widely cited in scientific literature [2].
The metabolic pathway shows that this compound's toxicity is not from the parent compound itself, but from a reactive metabolite formed in the body [2]. This understanding is fundamental for designing safer products or mitigating risks.
A pilot study provides a methodology for monitoring internal exposure to the genotoxic metabolites of this compound [2].
When designing experiments or assessing exposure, it's vital to consider the variable concentrations of this compound in natural sources. The table below shows data from a 2021 analysis of fennel fruits [3].
| Source | Subspecies / Variety | This compound Content (Relative %) | Estimated Concentration (mg/g) |
|---|---|---|---|
| Fennel (F. vulgare) | subsp. piperitum (Wild, Minia) | ~72% - ~89.8% | 89.8 mg/g |
| Fennel (F. vulgare) | subsp. piperitum (Wild, Khartoum) | ~72% | Data not available |
| Fennel (F. vulgare) | subsp. vulgare (Cultivated) | Generally much lower | Data not available |
| Tarragon Oil [4] | Artemisia dracunculus | 60-75% [1], Estimated 80% [4] | Data not available |
| Basil Oil (this compound chemotype) [4] | Ocimum basilicum | Estimated 81.87% [4] | Data not available |
Q1: Why can't a safe threshold be established for this compound? The European Commission's Scientific Committee on Food concluded that this compound is genotoxic and carcinogenic. For such substances, it is generally assumed that no completely safe threshold exists, as even very low doses could theoretically damage DNA. This leads to a recommendation to reduce exposure as much as possible [1].
Q2: Is the risk the same for all populations? No. The EU Committee on Herbal Medicinal Products specifically advises minimizing exposure for sensitive groups, including young children, pregnant women, and breastfeeding women [1].
Q3: Does this mean all products containing this compound are unsafe? Risk is a function of both hazard and exposure. The HMPC states that short-term use of herbal medicines containing this compound by adults at recommended dosages does not pose a significant cancer risk. This suggests that the exposure level from typical use is a critical factor [1].
Q4: What is a key experimental method for studying this compound bioactivation in humans? The quantification of IES-Val hemoglobin adducts in blood, using an isotope-dilution technique with FITC and Edman degradation, has been successfully used in a human pilot study to monitor internal exposure to the genotoxic metabolite of this compound [2].
Estragole requires metabolic activation to exert its genotoxic effects. The primary pathway involves cytochrome P450 enzymes and sulfotransferases, leading to the formation of DNA adducts.
The genotoxic potential of this compound and its metabolite can be quantified through DNA adduct formation and subsequent cellular effects. Research indicates a threshold level of DNA adducts is required to trigger significant clastogenicity (chromosome breakage) [1].
Table 1: Genotoxic and Cytotoxic Effects in Human Liver Cell Models
| Cell Model | Compound Tested | Key Findings | BMC for DNA Adducts (µM) | BMC for Clastogenicity (µM) | Fold Difference (Clastogenicity/Adducts) |
|---|---|---|---|---|---|
| HepG2-CYP1A2 [1] | This compound (ES) | Concentration-dependent E3'-N2-dG adducts; clastogenicity at ≥1 mM | Not specified | ~1000 | ~12-17x higher [1] |
| HepG2 & PHH [1] | 1'-hydroxythis compound (1'OH-ES) | 10-50x higher DNA adduct levels vs. ES; induced γH2AX, p53, cytotoxicity, clastogenicity at ≥25 µM | Not specified | ~25 | ~12-17x higher [1] |
| Primary Rat Hepatocytes (PRH) [1] | This compound (ES) | Practical threshold for DNA adduct formation at 0.5 µM ES | ~0.5 | Not studied | - |
Notes: BMC = Benchmark Concentration. PHH = Primary Human Hepatocytes. The data demonstrates that a substantially higher level of DNA adducts is required to cause chromosomal damage compared to the level required for initial adduct formation [1].
Table 2: In Vivo Genotoxicity in Rats (F344 gpt delta model) [2]
| Dose (mg/kg bw) | Gpt Mutant Frequency | Primary Mutation Spectra |
|---|---|---|
| 0 (Control) | Baseline | - |
| 22 | Not Significant | - |
| 66 | Not Significant | - |
| 200 | Increased | A:T to G:C transitions (linked to ES-3'-N6-dA or 3'-8-dG adducts) |
| 600 | Significantly Increased | A:T to G:C transitions (linked to ES-3'-N6-dA or 3'-8-dG adducts) |
Here are methodologies for key experiments cited in the research.
This protocol is adapted from studies using LC-MS/MS to measure specific this compound-DNA adducts in hepatocytes [1] [2].
This protocol assesses chromosomal damage, a critical downstream effect of DNA adduct formation [1].
This protocol evaluates the DNA damage response triggered by this compound metabolites [1].
Issue: Lack of genotoxic effect in HepG2 cells treated with this compound.
Issue: High cytotoxicity masking genotoxicity results.
Issue: Variable DNA adduct levels in in vivo studies.
Issue: Determining relevance of findings for human risk.
Here are answers to some common questions researchers have about optimizing estragole yield:
Q: What is the most efficient extraction technique for this compound?
Q: Does the plant source material affect this compound content?
Q: Can agricultural practices influence this compound yield?
If your experiments are yielding less this compound than expected, consult the following table for potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Extraction Yield | Inefficient extraction technique or parameters | Switch to ASE or optimize Soxhlet parameters (time, solvent). Use methanol for better recovery of this compound [1]. |
| Low this compound in Extract | Non-optimal plant material | Source fennel seeds from a high-estragole genotype (check scientific literature for specific cultivars) [2] [3]. |
| High Variability Between Batches | Inconsistent raw material or extraction process | Standardize plant material by genotype and organ. Use a structured experimental design like Response Surface Methodology (RSM) to find and control optimal extraction parameters [1] [5]. |
| Suboptimal Plant Material Quality | Poor agricultural practices | Investigate the use of micronutrient supplements like cobalt at 16 mg/L during cultivation to enhance essential oil quality and yield [4]. |
Here are detailed methodologies for key optimization approaches cited in the guides above.
This protocol is adapted from research that optimized the extraction of volatile compounds, including this compound, from fennel seeds [1].
This is a general protocol for designing an optimization study, a method successfully applied to essential oil extraction [1] [5] [6].
The following diagram illustrates a logical workflow for planning and executing an this compound extraction optimization project.
| Problem Scenario | Root Cause | Solution & Technique | Key Parameters & Tips |
|---|
| Co-elution in GC, leading to inaccurate peak integration. | Other alkenylbenzenes (e.g., methyleugenol, safrole) or matrix compounds with similar properties and retention times [1]. | Improve Chromatographic Resolution: • Use GC-MS for definitive identification [1]. • Optimize the temperature ramp program for better separation [1]. | • Column: HP-5 (5% diphenyl, 95% dimethylpolysiloxane) [1]. • Program Example: 60°C (1 min) → 10°C/min → 180°C → 20°C/min → 280°C (15 min) [1]. | | Complex Sample Matrix (e.g., herbs, teas, syrups) causing signal suppression or enhancement. | Non-target compounds from the sample interfering with the analysis [1] [2]. | Employ Selective Sample Clean-up: • Hydro-distillation: Isolates volatile oils from solid samples [3]. • Solid Phase Extraction (SPE): Removes matrix components from liquid extracts [1]. | • Hydro-distillation yielded higher estragole compared to ultrasound-assisted extraction [3]. • SPE provides a cleaner extract than simple solvent extraction [1]. | | Low Concentration of this compound in a complex food or herbal product. | The target analyte is present at trace levels, making detection and quantification difficult [1]. | Utilize Pre-concentration and Sensitive Detection: • Liquid-Phase Microextraction (LPME): Concentrates the analyte [1]. • GC-MS Detection: Offers higher sensitivity and specificity than FID for trace analysis [1]. | • Internal Standard: Use p-propyl anisole or p-anisaldehyde for accurate quantification, correcting for volume losses and matrix effects [2] [3]. |
This method, adapted from the literature, is validated for pharmaceutical products, herbal teas, and extracts [3].
You can choose one of two primary methods:
The protocol should be validated to ensure reliability [2]:
The following diagram illustrates the logical decision-making process for selecting the appropriate sample preparation and analytical method based on your sample type and analytical requirements.
Estragole requires metabolic activation to exert its genotoxic effects. The pathway involves cytochrome P450 enzymes and sulfotransferases (SULTs), and can be inhibited by naturally occurring flavonoids [1] [2] [3]. The following diagram illustrates this process and key inhibition points.
Diagram: this compound Metabolic Activation and Inhibition. CYP1A2 and SULT1A1 activate this compound into a DNA-binding metabolite. Flavonoids like nevadensin inhibit SULT1A1, while glucuronidation is a detoxification pathway [1] [2] [3].
Naturally occurring flavonoids can inhibit the SULT-mediated bioactivation of this compound. Their effectiveness is quantified in the table below.
| Inhibitor | Key Molecular Feature | Inhibition Constant (Kᵢ) | Proposed Mechanism of Action |
|---|---|---|---|
| Nevadensin | Methylated flavone | Nanomolar range [1] | Potent SULT1A1 inhibition; high metabolic stability [1] [4] |
| Quercetin | Non-methylated flavonol | Micromolar range [1] | SULT inhibition; reduces DNA adduct formation in HepG2 cells [1] |
| Apigenin | Non-methylated flavone | Micromolar range [1] | SULT inhibition; reduces DNA adduct formation in HepG2 cells [1] |
| Kaempferol | Non-methylated flavonol | Micromolar range [1] | SULT inhibition; reduces DNA adduct formation in HepG2 cells [1] |
| Myricetin | Non-methylated flavonol | Micromolar range [1] | SULT inhibition; reduces DNA adduct formation in HepG2 cells [1] |
Here are detailed methodologies for key experiments assessing the inhibition of this compound bioactivation.
This protocol measures the direct inhibition of sulfotransferase activity [1] [4].
This method evaluates the functional outcome of inhibition in a more biologically relevant system [1] [2].
Why is my SULT inhibition assay showing high background noise? Ensure your positive control (e.g., pentachlorophenol) shows significant inhibition. High background can result from non-specific binding or PAPS degradation; prepare fresh co-factor solutions and include a no-enzyme control to account for non-enzymatic sulfation [4].
We don't see a reduction in DNA adducts in cells, even with a potent SULT inhibitor. What could be wrong? The intracellular concentration of the flavonoid might be too low to reach effective levels. Check the inhibitor's cellular uptake and metabolism. Nevadensin is often more effective in cellular models due to its methylated structure, which grants it higher metabolic stability compared to non-methylated flavonoids [1].
What is a practical threshold for concern in this compound genotoxicity studies? Recent data in human liver cells indicates that a threshold level of DNA adducts must be reached to trigger clastogenicity (chromosome breakage). Benchmark Concentration (BMC) modeling suggests the BMC for clastogenicity is 12–17 times higher than the BMC for initial DNA adduct formation. This implies that low-level adduct formation may not necessarily lead to critical genetic damage [2].
How can I model the in vivo relevance of my in vitro inhibition findings? Physiologically Based Biokinetic (PBBK) modeling is the recommended approach. You can incorporate your in vitro inhibition kinetics (Kᵢ values) to predict whether the intracellular liver concentrations of the inhibitor in a live organism (rat or human) would be sufficient to significantly reduce the formation of the ultimate carcinogen, 1'-sulfooxythis compound [1] [4].
Q1: What is the evidence for a dose-dependent threshold in this compound's genotoxicity? Recent data strongly supports that this compound's genotoxicity follows a dose-dependent pattern with an apparent threshold. In vitro studies on human liver cell lines show that the formation of a specific DNA adduct (E-3'-N2-dG) has a sublinear dependence at concentrations of 0-1 µM, with a threshold observed at approximately 0.5 µM [1]. This means that below this concentration, the relationship between dose and DNA adduct formation is not proportional.
Furthermore, research indicates that a certain level of DNA adducts must accumulate before critical effects like chromosome damage (clastogenicity) and cell death (cytotoxicity) occur. Benchmark Concentration (BMC) modelling reveals that the dose required to trigger clastogenicity is 12 to 17 times higher than the dose needed for initial DNA adduct formation [2]. This provides quantitative evidence for a practical threshold.
Q2: How do estimated human exposure levels compare to experimentally observed effect levels? Human dietary intake of this compound is estimated to be between 0.01–0.07 mg/kg body weight/day [1]. In vitro studies indicate that DNA adduct formation in human liver cells begins at this compound concentrations around 0.5 µM [1], and markers of clastogenicity are observed at concentrations of 1 mM or higher [2].
To reach a blood concentration of 50 µM (where DNA adducts were observed in repeated incubation studies), a dose of 36 mg/kg body weight would be required [1]. This is hundreds of times higher than typical daily dietary intake, suggesting that under normal exposure scenarios, it is unlikely that DNA adduct levels would reach the threshold required for clastogenicity [2] [1].
Q3: Besides genotoxicity, what other dose-dependent effects does this compound exhibit? this compound also demonstrates significant anti-inflammatory activity at specific doses. In in vivo models, this compound administered orally at 250, 500, and 750 mg/kg significantly reduced the migration of leukocytes to sites of inflammation [3]. In in vitro assays, this compound at concentrations of 3, 10, and 30 µg/mL was able to stimulate the phagocytic activity of macrophages [3].
The table below summarizes key quantitative findings from recent studies.
| Effect / Parameter | Experimental System | Observed Concentration/Dose | Key Finding |
|---|---|---|---|
| DNA Adduct Threshold [1] | Human liver cell line ( in vitro ) | 0.5 µM | Apparent threshold for E-3'-N2-dG adduct formation in the 0-1 µM range. |
| Clastogenicity Onset [2] | HepG2-CYP1A2 cells ( in vitro ) | ≥ 1 mM | Concentration at which chromosome damage was observed. |
| Cytotoxicity & p53 Induction [2] | Primary Human Hepatocytes (PHH) & HepG2 cells | 25-35 µM (1'-OH-ES) | Cytotoxicity and p53 protein accumulation induced by the metabolite. |
| Anti-inflammatory Effect [3] | Rat model ( in vivo, oral) | 250, 500, 750 mg/kg | Doses that significantly reduced leukocyte migration. |
| Macrophage Phagocytosis [3] | Mouse macrophages ( in vitro ) | 3, 10, 30 µg/mL | Concentrations that stimulated phagocytic activity. |
Here are detailed methodologies for some of the key experiments cited in the research.
1. Protocol: In Vitro DNA Adduct & Clastogenicity Analysis in Human Liver Models
2. Protocol: In Vivo Anti-inflammatory Activity (Leukocyte Migration)
The following diagram illustrates the metabolic activation pathway of this compound and the dose-dependent progression of its cellular effects.
This compound's metabolic activation and the threshold-dependent progression of its cellular effects. The pathway shows how increasing doses lead to DNA adduct accumulation, which must surpass a critical threshold to cause adverse effects [2].
Estragole is a natural constituent found in basil, tarragon, fennel, and aniseed oils [1]. Safety assessments classify it as a skin sensitizer [1].
The quantitative data from key experimental studies is summarized in the table below:
| Assay Type | Test System | Result | Key Quantitative Finding |
|---|---|---|---|
| Direct Peptide Reactivity Assay (DPRA) | In chemico | Positive [1] | N/A |
| U-SENS | In vitro (human cell line) | Positive [1] | N/A |
| KeratinoSens | In vitro (human cell line) | Negative [1] | N/A |
| Local Lymph Node Assay (LLNA) | In vivo (mouse) | Positive [1] | EC3 value = 18% (4500 µg/cm²) [1] |
| Human Repeat Insult Patch Test (HRIPT) | In vivo (human) | Negative (at tested dose) | No sensitization at 2.5% (1937 µg/cm²) [1] |
Based on this data, the No Expected Sensitization Induction Level (NESIL) for this compound is 1000 µg/cm² [1].
For researchers looking to evaluate sensitization potential, here are the core methodologies for the most critical assays.
1. Direct Peptide Reactivity Assay (DPRA)
2. Local Lymph Node Assay (LLNA)
Q1: What is the primary concern regarding this compound for drug development? this compound is of concern due to evidence of its carcinogenicity and genotoxicity in rodent studies [1] [2]. While this guide focuses on sensitization, overall exposure should be kept as low as reasonably achievable (ALARA) [2]. Regulatory bodies like the EMA recommend limiting its presence in herbal medicinal products [2].
Q2: The KeratinoSens assay for my this compound sample was negative, but the DPRA was positive. How should I interpret this? This is a known pattern for this compound [1]. A positive DPRA indicates that this compound has the potential to react with skin proteins, the first key event in skin sensitization. The negative KeratinoSens result suggests it may not strongly induce the specific Keap1-Nrf2 antioxidant pathway in keratinocytes. A weight-of-evidence approach is crucial. The positive results in the DPRA, U-SENS, and LLNA override a single negative assay, leading to the classification of this compound as a skin sensitizer [1].
Q3: Are there other toxicological pathways I should be aware of beyond sensitization? Yes. Recent research indicates that this compound can activate the PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha) signaling pathway [1]. This activation can lead to peroxisome proliferation in the liver and is a known mechanism for nongenotoxic hepatocarcinogenesis in rodents. Gene expression profiling has shown that this compound's effects are similar to known PPAR-alpha agonists like clofibrate [1].
The following diagram summarizes the key cellular pathways involved in this compound's toxicological effects, integrating both sensitization and carcinogenicity data:
Diagram Title: this compound Toxicity Pathways
This resource synthesizes the latest available data. As research evolves, it's crucial to consult the most recent regulatory guidelines from bodies like the European Pharmacopoeia and EMA [2].
| Aspect | Details & Recommendations |
|---|---|
| Primary Stability Concerns | High volatility, low water solubility, and sensitivity to light and oxidation, which can alter taste, odor, and color. [1] |
| Recommended Storage | Store in a refrigerator. Use sealed, vapor-tight containers. For light-sensitive applications, use amber glass or UV-resistant HDPE containers. [2] [3] [4] |
| Handling Precautions | Combustible liquid (flash point of ~178°F/81°C). Use dry chemical, CO₂, foam, or halon for fire. May react vigorously with strong oxidizing agents. [2] [3] |
| Stabilization Technology | Encapsulation with Cyclodextrins (α-CD, β-CD, HP-β-CD) significantly improves photostability and controls release. [1] |
Research demonstrates that forming inclusion complexes with cyclodextrins (CDs) is a highly effective method to overcome this compound's volatility and sensitivity.
The following diagram illustrates the experimental workflow for creating and validating cyclodextrin-estragole inclusion complexes:
For a quick comparison, the table below summarizes key candidate compounds identified from current literature.
| Compound | Chemical Class | Key Biological Activities | Reported Safety Profile | Potential as this compound Alternative |
|---|---|---|---|---|
| Eugenol [1] [2] | Phenolic Phenylpropene | Strong antimicrobial, antioxidant, anti-inflammatory [1]. | Toxicity predictions indicate potential risks (mutagenic, carcinogenic), but considered less genotoxic than this compound in regulatory context [3] [4] [2]. | Promising for antimicrobial applications, with a different and often preferred metabolic pathway compared to this compound. |
| Anethole [3] [5] | Phenylpropene (Isomer of this compound) | Flavoring, potential therapeutic properties. | More favorable safety profile; it is the compound to which this compound is converted for safer use in flavorings [3]. | Direct Substitute for flavor and fragrance, where applicable. Chemical conversion from this compound is a known detoxification method [3]. |
| Linalool [3] [6] | Monoterpene Alcohol | Sedative, anticonvulsant. | Generally recognized as safe with a low toxicity profile. A major component of some basil oils that also contain this compound [3]. | Promising for neuropharmacological activity and as a safer fragrance component. |
| Fenchone [5] | Monoterpene Ketone | Flavoring (bitter note), antimicrobial. | Research is ongoing; its presence contributes to the overall safety profile of "bitter" fennel chemotypes [5]. | Viable, particularly as part of a full-spectrum fennel extract rather than isolated this compound. |
| Thymol / Carvacrol [7] | Monoterpenoid Phenols | Promising antifungal activity against dermatophytes and Candida spp. | Well-documented efficacy and safety for topical use [7]. | Excellent for topical antifungal formulations. |
Here are detailed methodologies for key experiments you can use to evaluate the efficacy of alternative compounds.
This protocol is based on the carrageenan-induced peritonitis model in mice [8].
This standard microdilution method determines the minimum inhibitory and bactericidal concentrations [1] [2].
The following diagram illustrates the experimental workflow for evaluating a candidate compound's anti-inflammatory and antibacterial properties, integrating the protocols described above.
The table below summarizes the key quantitative findings from experimental studies comparing anethole and estragole.
| Aspect | Anethole | This compound |
|---|---|---|
| Potency & Efficacy | More potent: Inhibited carrageenan-induced edema at 3, 10, and 30 mg/kg doses [1] [2]. | Less potent: Inhibitory effects only at higher doses (10 and 30 mg/kg) [1] [2]. |
| Duration of Action | Longer-lasting: Effects lasted from 60 to 240 minutes after induction [1] [2]. | Shorter-lasting: Effects observed only from 60 to 120 minutes [1] [2]. |
| Inhibition of Edema Induced by | Substance P, Bradykinin, Histamine, TNF-α [1] [2] | Substance P, Bradykinin, Histamine, TNF-α [1] [2] |
| Key Mechanistic Differences | Did not inhibit serotonin-elicited edema; NO not involved in its mechanism [1] [2]. | Inhibited serotonin-elicited edema; Anti-inflammatory mechanism involves Nitric Oxide (NO) [1] [2]. |
| Inhibition of Key Enzymes | N/A (Data from direct enzyme assays not available in search results) | Inhibited COX-1 (IC50 = 59.2 μg/mL), COX-2 (IC50 = 74.7 μg/mL), and 5-LOX (IC50 = 93.2 μg/mL) as part of a tarragon essential oil where it was the major compound [3] [4]. |
| Cytokine Modulation | Reduced pro-inflammatory cytokines TNF-α and IL-1β in an LPS-induced periodontitis model [5]. | Data not available in the provided search results. |
For reproducibility, here are the methodologies from key studies cited above.
The experimental evidence suggests that anethole and this compound share some anti-inflammatory pathways but also have distinct mechanisms.
The following diagram illustrates the shared and unique anti-inflammatory pathways identified for anethole and this compound based on the experimental data.
| Feature | Estragole | Clofibrate |
|---|---|---|
| Chemical Nature | Natural alkenylbenzene; flavor compound [1] | Synthetic amphipathic carboxylic acid ester; fibrate drug [2] [3] |
| Primary Source/Use | Major component of tarragon, basil oils; flavoring agent [1] | Lipid-lowering drug; research tool [4] [2] |
| PPAR-α Activation | Confirmed agonist; activates PPAR-α signaling [1] | Well-established, potent synthetic agonist [4] [2] |
| Key Upregulated Genes | Cyp4a10, Cyp4a14, Cyp4a31, Pdk4, Slc27a1 [1] |
Cyp4a10, Cyp4a14, Cyp4a31, Pdk4, Slc27a1 [1] |
| Relative Potency (in mice) | Comparable to clofibrate on a per body weight basis [1] | Benchmark for PPAR-α activation potency [1] |
| Other Receptor Actions | Does not activate CAR (Constitutive Androstane Receptor) [1] | Does not activate CAR; classic PPAR-α activator [1] |
The following table provides a detailed look at the experimental evidence and conditions from key studies comparing this compound and clofibrate.
| Aspect | This compound Experimental Data | Clofibrate Experimental Data |
|---|---|---|
| Source Study | Kanno et al. (2012), as cited in [1] | Kanno et al. (same study protocol) [1] |
| Model Organism | Mice [1] | Mice [1] |
| Dosage & Administration | 0, 10, 30, 100 mg/kg; delivered by gavage in corn oil [1] | Same dose and administration route as this compound for direct comparison [1] |
| Key Analytical Method | Percellome microarray analysis; Ingenuity Pathway Analysis (IPA) [1] | Percellome microarray analysis; direct comparison with this compound profile [1] |
| Key Findings | - 1,214 upregulated probe sets (PS) [1]
Pdk4) induced at 2 hours [1]Dnaic1, Slc transporters) peaked at 8 hours [1] | - Early gene (e.g., Pdk4) induced at 2 hours [1]Dnaic1) induced at 4 hours [1] |The diagram below illustrates the core pathway of PPAR-α activation, a process common to both this compound and clofibrate. Upon entering the cell, these ligands bind to the PPAR-α receptor, triggering a cascade that regulates the expression of genes central to lipid metabolism.
This flowchart outlines the key steps in a typical comparative study, like the one that generated the data for this compound and clofibrate, using a Percellome analysis approach.
Pdk4) and delayed-response genes suggests that this compound and clofibrate activate the same core PPAR-α signaling pathway [1].
The table below summarizes key experimental findings on estragole's bioactivity from recent studies.
| Biological Activity | Experimental Model/Assay | Key Findings & Quantitative Data | Reference |
|---|---|---|---|
| Antioxidant | In vitro ABTS•+ and DPPH• radical scavenging assays | Exhibited radical scavenging capacity in a concentration-dependent manner. Concentrations tested: 0.9–14.4 μg/mL. [1] | |
| Antifungal & Anti-Aflatoxin | Aspergillus flavus spore germination and aflatoxin production analysis | Inhibited spore germination; MIC = 0.5 μL/mL. Inhibited aflatoxin B1 (AFB1) biosynthesis in a dose-dependent manner; significant inhibition at 0.125 μL/mL. [2] | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophage cells | Inhibited NO production and expression of iNOS/COX-2 proteins. Suppressed activation of NF-κB and MAPK pathways. Activated the Nrf-2/HO-1 pathway. [3] | |
| Genotoxicity | In vitro micronucleus test in V79 cells | Did not induce a significant increase in micronucleus formation at the highest non-cytotoxic concentration tested (10 μM). [4] | |
| Cytotoxicity | Artemia salina (brine shrimp) and mouse erythrocytes | At 31.25–500 μg/mL, did not exhibit significant cytotoxic effects in the A. salina and hemolysis tests. [1] |
For researchers seeking to replicate or design related studies, here are the methodologies from key assays.
Antifungal and Anti-Aflatoxin Activity [2]
Anti-inflammatory Mechanism [3]
Genotoxicity Assessment (Micronucleus Test) [4]
The anti-inflammatory activity of this compound involves complex signaling pathways. The diagram below illustrates its dual mechanism of action in LPS-stimulated macrophages.
This diagram shows how this compound exerts anti-inflammatory effects by simultaneously suppressing key pro-inflammatory pathways (NF-κB and MAPK) and activating a protective antioxidant pathway (Nrf-2/HO-1). [3]
While this compound shows promising bioactivities, its safety profile is a critical consideration for drug development.
The most significant knowledge gap is the absence of direct, controlled studies comparing synthetic and natural this compound.
The tables below summarize quantitative predictions from physiologically based biokinetic (PBBK) models for estragole metabolism. These models use kinetic constants derived from in vitro incubations with liver fractions to predict in vivo outcomes [1] [2].
Table 1: Comparison of this compound Metabolism in Humans vs. Male Rats This table compares the predicted formation of the ultimate carcinogenic metabolite at different oral doses, based on PBBK modeling [1].
| Oral Dose (mg/kg bw) | Formation of 1'-sulfooxythis compound in Human (% of dose) | Formation of 1'-sulfooxythis compound in Male Rat (% of dose) |
|---|---|---|
| 0.0001 | 0.00033% | 0.00016% |
| 0.01 | 0.0033% | 0.0016% |
| 0.1 | 0.03% | 0.02% |
| 1 | 0.07% | 0.05% |
| 10 | 0.08% | 0.06% |
| 100 | 0.09% | 0.07% |
Table 2: Inter-Ethnic Human Variation in this compound Bioactivation This table compares the predicted bioactivation in Chinese and Caucasian populations at a low, realistic dietary intake level [2].
| Population | Formation of 1'-sulfooxythis compound (% of dose) | Key Detoxification Pathway for 1'-hydroxythis compound |
|---|---|---|
| Chinese | 0.02% | Oxidation to 1'-oxothis compound |
| Caucasian | 0.09% | Oxidation to 1'-oxothis compound |
The quantitative data in the PBBK models are generated through a series of standardized in vitro experiments. Here are the detailed methodologies for the key assays [2]:
Microsomal Metabolism of this compound
Glucuronidation of 1'-hydroxythis compound
Oxidation of 1'-hydroxythis compound
The following diagram, generated using Graphviz, illustrates the key metabolic pathways of this compound, highlighting the species and ethnic differences in bioactivation and detoxification. The DOT script used to create it is provided for transparency and reproducibility.
Diagram: this compound Metabolic Pathways and Variations
This diagram illustrates the metabolic fate of this compound. The key variations are:
| Plant Source (Essential Oil) | Estragole Content | Key Comparative Compounds | Assay Type | Antioxidant Performance (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Fennel (var. vulgare) [1] | 57.94% | trans-Anethole (5%), Fenchone, Limonene | DPPH | IC₅₀ = 15.33 mg/mL | [1] |
| Fennel (var. azoricum) [1] | 11.99% | trans-Anethole (61%), Fenchone, Limonene | DPPH | IC₅₀ = 0.35 mg/mL | [1] |
| Tagete filifolia [2] | 22.8% | Anethole (77.0%) | DPPH | IC₅₀ = 1.8 mg/mL | [2] |
| Tagete filifolia [2] | 22.8% | Anethole (77.0%) | TBARS (Lipid Peroxidation) | IC₅₀ = 0.9 mg/mL | [2] |
| Fennel (Seed Oil) [3] | 53.3% | Limonene, Fenchone | DPPH | Data not provided, study confirms activity | [3] |
vulgare cultivar, where this compound is the dominant compound (58%), showed significantly weaker free radical scavenging activity (DPPH assay) compared to the azoricum and dulce cultivars, where the dominant compound is trans-anethole. This suggests that in fennel, the antioxidant activity of the whole oil is higher when trans-anethole is the major component compared to this compound.The experimental data cited rely on standardized biochemical assays to quantify antioxidant capacity. The workflow for these common assays is summarized below.
Common Antioxidant Assays:
Irritant;Health Hazard